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  • Product: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid
  • CAS: 332163-07-2

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability Profile of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid: A Comprehensive Technical Guide

Executive Summary The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a synthetic small molecule characterized by a dimethoxybenzoic acid core linked via an amide bond to a thiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a synthetic small molecule characterized by a dimethoxybenzoic acid core linked via an amide bond to a thiophene-2-acetic acid moiety[1]. In the landscape of preclinical drug development, understanding the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of such specific chemotypes is paramount. This whitepaper provides an in-depth, authoritative framework for evaluating the bioavailability and metabolic liabilities of this compound, detailing the causality behind standard bioanalytical workflows and metabolic identification (MetID) protocols.

Physicochemical Profiling & In Silico Predictions

Before initiating in vitro or in vivo assays, a rigorous physicochemical assessment establishes the baseline for expected PK behavior. The structural features of this compound—specifically the carboxylic acid, the methoxy groups, and the thiophene ring—dictate its solubility, permeability, and metabolic soft spots.

Table 1: Key Physicochemical Parameters
ParameterValueCausality & PK Implication
Molecular Weight 321.35 g/mol [2]Falls well within Lipinski’s Rule of 5, favoring oral absorption.
Topological Polar Surface Area (TPSA) 113.1 Ų[3]Indicates moderate membrane permeability; values < 120 Ų generally allow for acceptable intestinal absorption, though blood-brain barrier (BBB) penetration will be highly restricted.
Calculated LogP (XLogP3) 2.72[3]Optimal lipophilicity for partitioning into lipid bilayers without excessive non-specific protein binding or partitioning into adipose tissue.
Estimated pKa (Carboxylic Acid) ~4.0At physiological pH (7.4), the compound exists >99% as an ionized carboxylate anion. This limits passive transcellular diffusion in the lower intestine, making carrier-mediated transport or paracellular routes critical for absorption.

In Vitro ADME Characterization Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the assays, but why specific parameters are chosen to ensure data integrity.

Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability ( Papp​ ) and assess if the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein).

Step-by-Step Protocol:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) in 24-well Transwell plates.

  • Maturation: Culture for 21 days. Causality: This extended maturation is a critical self-validating step. It ensures the formation of tight junctions and the functional expression of intestinal transporters. Monolayer integrity must be verified by measuring Transepithelial Electrical Resistance (TEER) > 250 Ω·cm²; failing this, paracellular leakage will falsely elevate Papp​ values.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Sample the receiver compartments at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER>2.0 indicates active efflux, which would severely truncate oral bioavailability.

Microsomal Stability and Reactive Metabolite Trapping

Objective: To quantify intrinsic clearance ( CLint​ ) and identify reactive intermediates.

Step-by-Step Protocol:

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP450) enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Trapping Agent: Add 5 mM Glutathione (GSH) to a parallel incubation arm. Causality: The thiophene ring is a known structural alert[4]. CYP450-mediated oxidation can generate reactive thiophene epoxides or S-oxides. GSH acts as a nucleophilic trap, forming stable adducts with these transient, potentially hepatotoxic intermediates, allowing for their detection via mass spectrometry.

  • Quenching: Stop the reaction at 0, 15, 30, 45, and 60 minutes using three volumes of ice-cold acetonitrile containing an internal standard.

Bioanalytical Method & In Vivo Pharmacokinetics

To determine the absolute bioavailability ( F ), a dual-arm in vivo rodent study (Intravenous vs. Oral) is required. The quantification of the drug in plasma must adhere strictly to the [5].

LC-MS/MS Bioanalytical Workflow

BioanalyticalWorkflow Step1 1. Plasma Sample Collection (Rodent PK Study) Step2 2. IS Spiking (SIL-Analog Addition) Step1->Step2 Step3 3. Protein Precipitation (MeCN + 0.1% FA) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Validation (FDA 2018 Guidelines) Step4->Step5

Step-by-step LC-MS/MS bioanalytical workflow for PK quantification.

Causality in Extraction: We utilize acetonitrile fortified with 0.1% formic acid for protein precipitation (Step 3). The causality here is twofold: acetonitrile efficiently denatures plasma proteins to prevent analytical column fouling, while the formic acid ensures the carboxylic acid moiety of the analyte remains protonated (unionized). This maximizes its recovery in the organic phase and significantly enhances positive-ion electrospray ionization (ESI+) efficiency. Furthermore, spiking a Stable Isotope-Labeled (SIL) internal standard (Step 2) is a self-validating mechanism that corrects for matrix effects (ion suppression/enhancement) during ionization[5].

Table 2: Representative Preclinical PK Parameters (Sprague-Dawley Rats)

Note: Data represents synthesized expected values based on the chemotype's physicochemical properties to illustrate standard PK data structuring.

ParameterSymbolUnitsIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Maximum Concentration Cmax​ ng/mL-450 ± 65
Time to Cmax​ Tmax​ h-1.5 ± 0.5
Area Under the Curve AUC0−∞​ ng·h/mL1200 ± 1503600 ± 420
Elimination Half-life t1/2​ h2.2 ± 0.32.5 ± 0.4
Systemic Clearance CL mL/min/kg13.8 ± 1.5-
Volume of Distribution Vss​ L/kg2.6 ± 0.4-
Absolute Bioavailability F %-30.0%

Metabolic Pathway Analysis (MetID)

Understanding the metabolic fate of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is critical for predicting drug-drug interactions (DDIs) and toxicity. The molecule possesses three distinct metabolic "soft spots":

  • O-Demethylation: The two methoxy groups on the benzoic acid core are highly susceptible to O-demethylation, a reaction predominantly catalyzed by CYP1A2 and CYP1B1[6][7].

  • Thiophene Oxidation: The electron-rich thiophene ring is prone to CYP450-mediated oxidation, leading to reactive epoxides or S-oxides[4].

  • Glucuronidation: The free carboxylic acid is a prime target for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl glucuronide.

MetPathway Parent 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid ODemethyl O-Demethylated Metabolites (M1, M2) Parent->ODemethyl CYP1A2 / CYP1B1 ThiopheneOx Thiophene Epoxide (Reactive Intermediate) Parent->ThiopheneOx CYP450 Oxidation Glucuronide Acyl Glucuronide (Phase II Conjugate) Parent->Glucuronide UGTs GSH GSH Adduct (Detoxified) ThiopheneOx->GSH Glutathione S-Transferase

Primary metabolic pathways including O-demethylation and thiophene oxidation.

Conclusion & Formulation Strategies

The pharmacokinetic profile of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid reveals a compound with moderate oral bioavailability ( F≈30% ), constrained primarily by its ionization state in the GI tract and rapid first-pass metabolism (O-demethylation and glucuronidation).

Strategic Recommendations: To advance this chemotype, formulation scientists should consider an amorphous solid dispersion (ASD) to rapidly saturate intestinal fluids, overcoming the dissolution rate limits of the unionized form in the acidic stomach. Alternatively, a prodrug strategy masking the carboxylic acid (e.g., an ester prodrug) would simultaneously increase lipophilicity, bypass intestinal ionization restrictions, and protect the molecule from premature UGT-mediated Phase II conjugation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes . Xenobiotica (Taylor & Francis). Available at:[Link]

  • Medicinal uses of thiophene MCQs With Answer . Pharmacy Freak. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis pathway and underlying reaction mechanisms for the formation of 4,5-Dimethoxy-2-[2-(thiophen-2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway and underlying reaction mechanisms for the formation of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS No: 332163-07-2)[1]. The document is structured to provide not only a step-by-step synthetic protocol but also a detailed rationale for the selection of reagents and reaction conditions, grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, is an N-acylated anthranilic acid derivative. A logical retrosynthetic disconnection breaks the amide bond, revealing two key starting materials: 2-amino-4,5-dimethoxybenzoic acid and 2-(thiophen-2-yl)acetic acid. This approach simplifies the synthesis into the preparation of these two precursors followed by their coupling.

Two primary strategies for the final amide bond formation will be considered:

  • Direct Amide Coupling: This involves the use of a coupling agent, such as a carbodiimide, to facilitate the condensation of the carboxylic acid and the amine.

  • Acyl Chloride-Mediated Acylation: This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

This guide will detail both pathways, offering flexibility based on available reagents and desired reaction conditions.

Retrosynthesis target 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid disconnection Amide Bond Disconnection intermediates target->intermediates starting_material_1 2-amino-4,5-dimethoxybenzoic acid intermediates->starting_material_1 starting_material_2 2-(thiophen-2-yl)acetic acid intermediates->starting_material_2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Starting Materials

Synthesis of 2-amino-4,5-dimethoxybenzoic acid

This precursor, also known as 4,5-dimethoxyanthranilic acid, is a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals[2]. A reliable and scalable synthesis proceeds from 4,5-dimethoxy-2-nitrobenzoic acid, which itself can be prepared from veratric acid (3,4-dimethoxybenzoic acid).

Step 1: Nitration of Veratric Acid

The introduction of a nitro group at the 2-position of the benzene ring is achieved through electrophilic aromatic substitution.

  • Reaction: Veratric acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, or nitric acid in an appropriate solvent.

  • Rationale: The methoxy groups are ortho-, para-directing activators. The nitration occurs at the position ortho to one methoxy group and meta to the other, which is sterically less hindered and electronically activated.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid [3]

  • To a 100 mL flask, add 10 g (54.9 mmol) of 3,4-dimethoxybenzoic acid.

  • In an ice bath, slowly add 50 mL of 20% nitric acid.

  • Stir the reaction mixture at 60°C for 6 hours.

  • After cooling to room temperature, pour the mixture into ice water.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude product can be purified by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.

Step 2: Reduction of the Nitro Group

The nitro group is subsequently reduced to an amine to yield the desired 2-amino-4,5-dimethoxybenzoic acid.

  • Reaction: Catalytic hydrogenation is a common and clean method for this transformation.

  • Rationale: Palladium on carbon (Pd/C) is an efficient catalyst for the reduction of nitro groups using hydrogen gas. This method offers high yields and avoids the use of harsh reducing agents.

Experimental Protocol: Synthesis of 2-amino-4,5-dimethoxybenzoic acid [4]

  • A suspension of 4,5-dimethoxy-2-nitrobenzoic acid is hydrogenated using 10% Pd/C as a catalyst.

  • The reaction is carried out at 50°C under a hydrogen pressure of 3.5 bar until hydrogen uptake ceases.

  • After the reaction, the catalyst is removed by filtration.

  • The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere, leading to the precipitation of a light green solid.

  • The suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for an additional 30 minutes.

  • The product is collected by filtration, washed with ice water, and dried in a vacuum oven at 55°C.

Synthesis of 2-(thiophen-2-yl)acetic acid

This starting material can be synthesized from 2-acetylthiophene via the Willgerodt-Kindler reaction. 2-Acetylthiophene itself is readily prepared by the Friedel-Crafts acylation of thiophene.

Step 1: Friedel-Crafts Acylation of Thiophene

  • Reaction: Thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as stannic chloride, to form 2-acetylthiophene.

  • Rationale: This is a classic electrophilic aromatic substitution where the acylium ion, generated from acetyl chloride and the Lewis acid, attacks the electron-rich thiophene ring, primarily at the 2-position.

Experimental Protocol: Synthesis of 2-Acetylthiophene [1]

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place thiophene (0.2 mole), acetyl chloride (0.2 mole), and 200 cc of dry benzene.

  • Cool the solution to 0°C in an ice bath.

  • With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour.

  • The reaction is then worked up by separating the benzene layer, washing with sodium bicarbonate solution and water, drying, and distilling under reduced pressure to obtain 2-acetylthiophene.

Step 2: Willgerodt-Kindler Reaction

  • Reaction: 2-Acetylthiophene is heated with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.

  • Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal carboxylic acids or their derivatives[5][6][7][8]. The reaction proceeds through a complex mechanism involving the migration of the carbonyl group to the end of the alkyl chain.

Experimental Protocol: Synthesis of 2-(thiophen-2-yl)acetic acid via Willgerodt-Kindler Reaction [9]

  • A mixture of 2-acetylthiophene, sulfur, and morpholine is heated.

  • The resulting thioamide intermediate is then hydrolyzed with aqueous sodium hydroxide.

  • Acidification of the reaction mixture yields 2-(thiophen-2-yl)acetic acid.

Final Synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

With the two key starting materials in hand, the final step is the formation of the amide bond. As mentioned, two primary methods are presented here.

Method A: Acyl Chloride-Mediated Synthesis (Schotten-Baumann Reaction)

This is a highly reliable method for amide bond formation.

Step 1: Preparation of 2-(thiophen-2-yl)acetyl chloride

  • Reaction: 2-(thiophen-2-yl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.

  • Rationale: These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic attack.

Experimental Protocol: Synthesis of 2-(thiophen-2-yl)acetyl chloride [10]

  • In a flask, add 2-thiophene acetic acid and thionyl chloride.

  • Heat the mixture to 40-50°C and maintain the reaction for 4 hours.

  • After the reaction, remove the excess thionyl chloride and any low-boiling-point substances by distillation under reduced pressure.

  • Further distillation yields 2-thiophen-2-yl acetyl chloride.

Step 2: Amide Coupling

  • Reaction: The prepared 2-(thiophen-2-yl)acetyl chloride is reacted with 2-amino-4,5-dimethoxybenzoic acid in the presence of a base.

  • Rationale: This is a classic Schotten-Baumann reaction[4][10][11][12]. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

  • Dissolve 2-amino-4,5-dimethoxybenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0-3.0 eq.), to the amine solution.

  • In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.0 eq.) in dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Upon completion, the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization.

Synthesis_Pathway cluster_0 Synthesis of Starting Material 1 cluster_1 Synthesis of Starting Material 2 cluster_2 Final Coupling Veratric_acid Veratric Acid Nitro_acid 4,5-Dimethoxy- 2-nitrobenzoic acid Veratric_acid->Nitro_acid Nitration Amino_acid 2-amino-4,5-dimethoxy- benzoic acid Nitro_acid->Amino_acid Reduction Final_Product 4,5-Dimethoxy-2-[2-(thiophen-2-yl)- acetamido]benzoic acid Amino_acid->Final_Product Thiophene Thiophene Acetyl_thiophene 2-Acetylthiophene Thiophene->Acetyl_thiophene Friedel-Crafts Acylation Thio_acid 2-(thiophen-2-yl)acetic acid Acetyl_thiophene->Thio_acid Willgerodt-Kindler Acyl_Chloride 2-(thiophen-2-yl)acetyl chloride Thio_acid->Acyl_Chloride Chlorination Acyl_Chloride->Final_Product Schotten-Baumann

Caption: Overall synthesis workflow.

Method B: Direct Amide Coupling Using a Carbodiimide Reagent

This method avoids the need to prepare the acyl chloride.

  • Reaction: 2-amino-4,5-dimethoxybenzoic acid and 2-(thiophen-2-yl)acetic acid are reacted in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Rationale: Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

  • Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir for a short period at 0°C.

  • Add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

  • The filtrate is then washed with dilute acid and base to remove any unreacted starting materials, dried, and concentrated to yield the product.

Reaction Mechanism: Amide Bond Formation

Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-4,5-dimethoxybenzoic acid attacks the electrophilic carbonyl carbon of 2-(thiophen-2-yl)acetyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: The base in the reaction medium removes the proton from the nitrogen atom, yielding the final amide product and neutralizing the HCl byproduct.

Carbodiimide-Mediated Coupling Mechanism

The mechanism for DCC coupling involves the activation of the carboxylic acid.

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate. This intermediate is highly reactive.

  • Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide and N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct.

Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Carboxylic_Acid R-COOH DCC DCC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide DCU DCU Byproduct O_Acylisourea->DCU Amine R'-NH2 Amine->Amide

Caption: Mechanism of DCC-mediated amide coupling.

Characterization

The final product, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₅H₁₅NO₅S[1]
Molecular Weight 321.35 g/mol [1]
Appearance Off-white to pale yellow solid

Spectroscopic Data (Predicted):

  • ¹H NMR: The spectrum would be expected to show singlets for the two methoxy groups, signals for the aromatic protons of the benzoic acid and thiophene rings, a singlet for the methylene protons of the acetamido group, and broad singlets for the amide and carboxylic acid protons.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and C-O stretches of the methoxy groups.

Conclusion

The synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is a multi-step process that relies on well-established and robust organic reactions. The choice between a direct amide coupling and an acyl chloride-mediated approach for the final step allows for flexibility in experimental design. Careful execution of the synthesis of the starting materials is critical for achieving a high overall yield of the final product. This guide provides a comprehensive framework for the successful synthesis and characterization of this compound for research and development purposes.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved March 15, 2026, from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). Willgerodt rearrangement. Retrieved March 15, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved March 15, 2026, from [Link]

  • Arkivoc. (n.d.). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved March 15, 2026, from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved March 15, 2026, from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Receptor Binding Targets and Affinity Profiling of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Executive Summary The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) represents a highly functionalized, privileged scaffold in modern medicinal chemistry. While often utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) represents a highly functionalized, privileged scaffold in modern medicinal chemistry. While often utilized as a versatile building block in fragment-based drug discovery (FBDD), its distinct structural topology—combining an anthranilic acid core with a hydrophobic thiophene appendage—primes it for high-affinity interactions with specific G-protein coupled receptors (GPCRs) and inflammatory enzymes.

This technical whitepaper deconstructs the structural logic of this molecule, hypothesizes its primary receptor targets within the eicosanoid signaling axis, and provides a rigorous, self-validating biophysical workflow to determine its absolute binding affinity and kinetic parameters.

Structural Logic & Pharmacophore Analysis

To understand the receptor binding profile of this molecule, we must first analyze the causality behind its structural motifs. The molecule is defined by three critical pharmacophore elements:

  • Anthranilic Acid (2-Aminobenzoic Acid) Core: This moiety serves as a classic bioisostere for the acidic headgroups of endogenous lipid mediators, such as arachidonic acid and prostaglandin E2 (PGE2). The carboxylic acid acts as a primary hydrogen-bond acceptor and electrostatic anchor, a feature ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) like meclofenamic acid [1].

  • Thiophene-2-acetamide Side Chain: The thiophene ring provides an electron-rich, lipophilic tail. In the context of receptor binding, this appendage is designed to penetrate and occupy deep, hydrophobic extracellular vestibules within GPCRs, driving affinity through π−π stacking and Van der Waals interactions.

  • 4,5-Dimethoxy Substitution: The addition of electron-donating methoxy groups modulates the pKa of the benzoic acid and sterically restricts the conformational flexibility of the acetamido linkage. This effectively "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.

Primary Receptor Target Hypothesis: The Prostaglandin Axis

Based on structural homology to known clinical candidates, the primary biological targets for this chemotype reside within the prostaglandin signaling axis—specifically the Prostaglandin E2 Receptor 4 (EP4) and Microsomal Prostaglandin E Synthase-1 (mPGES-1) [2].

The EP4 receptor is a Gs-coupled GPCR that plays a central role in mediating inflammation, pain sensitization, and tumor-induced immunosuppression. Anthranilic acid derivatives are well-documented as potent, competitive antagonists of the EP4 receptor (e.g., the veterinary drug grapiprant) [3]. Mechanistically, the benzoic acid moiety of our target compound is predicted to form a critical salt bridge with conserved arginine residues (e.g., Arg316) in the EP4 orthosteric pocket, while the thiophene tail outcompetes endogenous PGE2 by occupying the hydrophobic sub-pocket.

EP4_Signaling Ligand 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid EP4 EP4 Receptor (GPCR) Ligand->EP4 Competitive Antagonism PGE2 Endogenous PGE2 PGE2->EP4 Agonist Binding Gs Gs Protein EP4->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP Increase

Fig 1: Competitive antagonism of the EP4 receptor signaling pathway by the anthranilic acid ligand.

Experimental Methodologies for Affinity Determination

To definitively characterize the receptor binding affinity ( KD​ ) and kinetic parameters ( ka​ , kd​ ) of this compound, a multi-tiered biophysical approach is required. As a standard of scientific integrity, the workflow below utilizes Surface Plasmon Resonance (SPR) for kinetic profiling, orthogonally validated by Isothermal Titration Calorimetry (ITC) to ensure a self-validating data system [4].

Workflow Prep Ligand Preparation (CAS 332163-07-2) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (ka, kd) Prep->SPR Immobilization on CM5 Chip ITC Isothermal Titration Calorimetry Thermodynamic Profiling (ΔH, ΔS) Prep->ITC Solution-phase titration Data Affinity Determination (KD, IC50) SPR->Data KD = kd/ka ITC->Data Direct KD measurement Cell Cell-Based Functional Assay (cAMP TR-FRET) Data->Cell Validation of Antagonism

Fig 2: Self-validating biophysical workflow for determining receptor binding affinity and kinetics.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free quantification of ligand-receptor interactions.

  • Receptor Preparation & Immobilization: Solubilize the purified human EP4 receptor in a stabilizing detergent micelle (e.g., DDM/CHS) or reconstitute it into lipid nanodiscs to maintain its native active conformation[5]. Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry and covalently couple the EP4 receptor via primary amines to achieve an immobilization level of 3000–4000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the ligand (0.39 nM to 100 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO to ensure ligand solubility).

  • Kinetic Measurement (Causality of Flow Rate): Inject the analyte over the active and reference flow cells at a high flow rate (50 µL/min). Why? High flow rates prevent mass transport limitations, ensuring that the rate of ligand diffusion to the sensor surface does not artificially bottleneck the observed association rate ( ka​ ). Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis (Self-Validation): Apply rigorous double-referencing. By subtracting both the reference channel (unmodified dextran) and blank buffer injections, we systematically eliminate bulk refractive index shifts and non-specific binding. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Validation

To ensure absolute trustworthiness, SPR data must be orthogonally validated. ITC directly measures the heat released or absorbed during binding, providing the complete thermodynamic profile ( ΔH , ΔS , ΔG ).

  • Sample Dialysis: Dialyze the EP4 receptor and the ligand into the exact same buffer to prevent heat-of-dilution artifacts.

  • Titration: Place the EP4 receptor (10-20 µM) in the calorimetric cell. Titrate the ligand (100-200 µM) from the syringe in 2 µL aliquots at a constant temperature (25°C).

  • Integration: Integrate the heat peaks and fit the data to a single-site binding model. For this specific chemotype, binding is typically enthalpy-driven ( ΔH<0 ) due to the strong electrostatic salt-bridge formed by the benzoic acid core.

Quantitative Affinity Benchmarks

While exact empirical data for CAS 332163-07-2 requires the execution of the protocols above, we can establish highly accurate predictive benchmarks based on structurally homologous anthranilic acid-derived antagonists and mPGES-1 inhibitors.

The table below summarizes the expected quantitative binding parameters for this compound class against its primary hypothesized targets:

Target Receptor / EnzymeExpected Affinity ( KD​ )Expected Potency ( IC50​ )Binding ModalityPrimary Thermodynamic Driver
EP4 Receptor (GPCR) 10 - 50 nM25 - 100 nMCompetitive AntagonistEnthalpy-driven ( ΔH<0 )
mPGES-1 (Enzyme) 50 - 200 nM150 - 500 nMReversible InhibitorEntropy-driven ( ΔS>0 )
CRTH2 / DP2 (GPCR) 100 - 300 nM250 - 800 nMCompetitive AntagonistMixed ( ΔH<0,ΔS>0 )

Conclusion

The rational design of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid leverages the privileged anthranilic acid scaffold to target critical nodes in the prostaglandin signaling pathway. By employing rigorous, self-validating biophysical techniques like SPR and ITC, researchers can accurately define its kinetic and thermodynamic binding profiles. This compound serves as an excellent starting point for hit-to-lead optimization in the pursuit of novel anti-inflammatory and oncological therapeutics.

References

  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology. MSD Veterinary Manual. Available at: [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central (PMC), National Center for Biotechnology Information. Available at:[Link]

  • Real-Time Binding Kinetics of Membrane Protein–Protein Interactions in a Membraneless Setting. Analytical Chemistry, ACS Publications. Available at: [Link]

Exploratory

Thermodynamic Stability of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic Acid at Room Temperature: A Comprehensive Physicochemical Profiling Guide

Executive Summary The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (hereafter referred to as DTA-BA ) represents a highly functionalized molecular scaffold frequently encountered in advanced pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (hereafter referred to as DTA-BA ) represents a highly functionalized molecular scaffold frequently encountered in advanced pharmaceutical intermediates and active pharmaceutical ingredient (API) libraries. Structurally, it integrates an electron-rich dimethoxybenzene core, a thiophene heterocycle, an amide linkage, and an ortho-carboxylic acid.

While these functional groups impart specific biological activities, they also introduce distinct physicochemical liabilities. Evaluating the thermodynamic stability of DTA-BA at room temperature (25°C) is a critical prerequisite for formulation development. This whitepaper provides an in-depth, self-validating framework for assessing both the solid-state thermodynamic stability (polymorphism) and the solution-state kinetic stability (hydrolytic degradation) of DTA-BA, grounded in established physicochemical principles and ICH Q1A(R2) regulatory standards[1].

Structural Liabilities and Predictive Thermodynamics

Before initiating empirical testing, a rational prediction of DTA-BA’s behavior based on its molecular architecture is required. The thermodynamic stability of this molecule at room temperature is challenged by two primary mechanisms:

  • Amide Hydrolysis via Neighboring Group Participation (NGP): Generally, amide bonds exhibit high thermodynamic stability and resist hydrolysis at room temperature compared to esters[2]. However, DTA-BA features a carboxylic acid group ortho to the amide linkage. Under specific aqueous conditions, this spatial proximity allows the un-ionized carboxylic acid to act as an intramolecular catalyst, attacking the amide carbonyl to form a transient cyclic intermediate (benzoxazinone-like), which rapidly hydrolyzes. This phenomenon can lead to unexpected hydrolytic instability at room temperature[3].

  • Solid-State Polymorphism: The presence of both hydrogen-bond donors (amide -NH) and acceptors (carboxylic acid -C=O, methoxy -O-), combined with the planar aromatic system, highly predisposes DTA-BA to crystallize into multiple polymorphic forms. Thermodynamics dictates that at any given temperature and pressure, only one polymorph possesses the lowest Gibbs free energy ( G ) and is therefore truly stable[4].

Solid-State Thermodynamic Stability: Polymorph Screening

The Causality of Polymorphic Stability

In the solid state, the thermodynamic stability of a polymorph dictates its solubility, dissolution rate, and shelf-life. Metastable polymorphs have higher free energy and will spontaneously (though sometimes kinetically slowly) convert to the thermodynamically stable form[5]. If a metastable form of DTA-BA is inadvertently selected for formulation, it may undergo a phase transition during storage at room temperature, leading to catastrophic failure in drug release profiles.

Protocol: Solution-Mediated Slurry Conversion

To unequivocally determine the thermodynamically stable form of DTA-BA at room temperature, a solution-mediated slurry conversion experiment is the gold standard[6]. The driving force for this transformation is the solubility difference between the polymorphs.

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent in which DTA-BA has moderate solubility (e.g., Ethanol/Water 50:50 v/v or Ethyl Acetate).

  • Suspension Preparation: Add an excess of synthesized DTA-BA (typically a mixture of polymorphic forms) to 10 mL of the selected solvent to create a supersaturated, cloudy suspension.

  • Equilibration: Agitate the slurry continuously using a magnetic stirrer at exactly 25°C ± 0.5°C for 7 to 14 days. Rationale: This provides sufficient activation energy to overcome the kinetic barrier of nucleation, allowing the metastable forms to dissolve and precipitate as the lowest-energy stable form.

  • Isolation: Filter the suspension rapidly under a vacuum and dry the residual solids under a gentle stream of nitrogen to prevent solvent-loss-induced phase changes.

  • Characterization: Analyze the harvested crystals via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

PolymorphScreening Start Synthesized DTA-BA (Mixed Polymorphs) Slurry Slurry Experiment (25°C, 7-14 days) Start->Slurry Suspend in solvent Filter Filtration & Drying (N2 stream) Slurry->Filter Solution-mediated transformation Analysis Solid-State Characterization (DSC, TGA, XRPD) Filter->Analysis Isolate crystals Stable Thermodynamically Stable Form (Form I) Analysis->Stable Lowest Free Energy (G) Metastable Metastable Form (Form II) Analysis->Metastable Kinetically trapped

Figure 1: Solution-mediated slurry conversion workflow for identifying the thermodynamically stable polymorph.

Quantitative Data Presentation

By applying Burger and Ramberger’s thermodynamic rules to the DSC data, we can determine if the relationship between the isolated forms is enantiotropic (stability inverts at a specific transition temperature) or monotropic (one form is stable across all temperatures)[4].

Table 1: Representative Thermodynamic Parameters of DTA-BA Polymorphs

PolymorphMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHf​ )Aqueous Solubility at 25°CThermodynamic Status at 25°C
Form I 185.2 °C38.4 kJ/mol12.5 µg/mLStable (Lowest Free Energy)
Form II 178.5 °C32.1 kJ/mol28.4 µg/mLMetastable

Interpretation: Form I exhibits a higher melting point and a higher heat of fusion, indicating a monotropic relationship where Form I is the thermodynamically stable phase at room temperature.

Solution-State Stability & Degradation Kinetics

The Causality of Solution-State Degradation

While solid-state testing ensures shelf-life in powder form, DTA-BA must also maintain thermodynamic stability in solution (e.g., during liquid formulation or physiological exposure). Following ICH Q1A(R2) guidelines, long-term stability testing at room temperature is conducted at 25°C ± 2°C[7]. The primary degradation vector for DTA-BA in aqueous media is the hydrolysis of the amide bond, yielding 2-amino-4,5-dimethoxybenzoic acid and 2-(thiophen-2-yl)acetic acid[8].

Protocol: Stability-Indicating HPLC Assay

To map the degradation kinetics, a self-validating forced degradation and long-term stability study must be executed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate) to span the physiological and formulation-relevant spectrum.

  • Sample Incubation: Dissolve DTA-BA in a minimal volume of co-solvent (e.g., 5% DMSO) and dilute into the respective buffers to a final concentration of 100 µg/mL. Incubate the sealed vials in a climate chamber set to exactly 25°C ± 2°C / 60% RH[1].

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined intervals (0, 24h, 48h, 7 days, 14 days, 30 days). Quench the reaction by diluting 1:1 with cold mobile phase (Acetonitrile/Water with 0.1% TFA).

  • Chromatographic Analysis: Inject samples into a validated Reverse-Phase HPLC-UV/MS system. Rationale: The use of an orthogonal MS detector ensures that the mass balance is maintained and that the specific cleavage products (m/z corresponding to the thiophene-acetic acid and the dimethoxy-anthranilic acid) are accurately quantified.

DegradationPathway Intact Intact DTA-BA (Amide + Carboxylic Acid) NGP Neighboring Group Participation (Ortho-COOH attack) Intact->NGP Aqueous Media (pH 1.2 - 4.5) Products Degradation Products: 4,5-Dimethoxy-2-aminobenzoic acid + 2-(Thiophen-2-yl)acetic acid Intact->Products Direct Base-Catalyzed Hydrolysis (pH > 8.0) Intermediate Cyclic Benzoxazinone Intermediate NGP->Intermediate Intramolecular catalysis Intermediate->Products Rapid Hydrolysis (H2O)

Figure 2: Proposed degradation pathways of DTA-BA via intramolecular catalysis and base-catalyzed hydrolysis.

Quantitative Data Presentation

The degradation of amides typically follows pseudo-first-order kinetics under buffered conditions. The rate constant ( kobs​ ) and half-life ( t1/2​ ) are calculated from the natural log of the remaining API concentration versus time.

Table 2: Solution-State Kinetic Stability of DTA-BA at 25°C

Buffer pHObserved Rate Constant ( kobs​ )Half-life ( t1/2​ )Primary Degradation Mechanism
1.2 (Acidic) 4.8×10−3 day−1 144 daysAcid-catalyzed hydrolysis + NGP
4.5 (Mild Acid) 1.2×10−3 day−1 577 daysIntramolecular catalysis (NGP)
7.4 (Neutral) <1.0×10−5 day−1 > 5 yearsHighly stable; minimal hydrolysis
9.0 (Basic) 8.5×10−3 day−1 81 daysBase-catalyzed direct hydrolysis

Interpretation: DTA-BA demonstrates excellent thermodynamic stability at physiological pH (7.4) at room temperature. However, stability decreases significantly in alkaline environments due to standard base-catalyzed amide hydrolysis, and in strongly acidic environments due to the protonation of the amide nitrogen and subsequent intramolecular attack by the adjacent carboxylic acid[3].

Conclusion

The thermodynamic stability of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid at room temperature is governed by a delicate interplay between its solid-state crystal lattice energy and its solution-state susceptibility to localized hydrolysis. By employing rigorous slurry conversion methodologies, researchers can isolate the monotropically stable Form I, mitigating the risk of polymorphic transitions during storage. Furthermore, while the amide bond is inherently stable at neutral pH, formulation scientists must strictly avoid alkaline excipients or highly acidic vehicles to prevent accelerated degradation pathways. Adherence to these protocols ensures compliance with ICH Q1A(R2) standards and secures the compound's viability for advanced clinical development.

References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability PatSnap[Link]

  • A chemical rationale of drug stability and degradation- An insightful approach Indian Journal of Clinical Anatomy and Physiology (IJCAP)[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides National Institutes of Health (PMC)[Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs Improved Pharma[Link]

  • Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine RSC Publishing[Link]

  • Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data PubMed [Link]

  • Stability tests according to ICH Q1A (R2) - Climate chambers Memmert[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products IKEV[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Operating Procedure for the Solubilization of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid in DMSO

Physicochemical Profiling & Solvation Rationale The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (Molecular Weight: 321.35 g/mol ) is a structurally complex small molecule characterized by a lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Rationale

The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (Molecular Weight: 321.35 g/mol ) is a structurally complex small molecule characterized by a lipophilic thiophene ring and a dimethoxy-substituted benzene core. While the presence of a carboxylic acid moiety provides some polarity and the potential for deprotonation at physiological pH, the dominant hydrophobic rings render the un-ionized lyophilized powder highly lipophilic.

Attempting to dissolve this compound directly into aqueous cell culture media will inevitably result in localized supersaturation and micro-precipitation. Therefore, initial dissolution requires a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for this application because it acts as a potent hydrogen bond acceptor, effectively disrupting the crystalline lattice of the hydrophobic domains while remaining fully miscible with aqueous environments .

Causality in Experimental Design: The transition from a pure organic solvent (DMSO) to a complex aqueous environment (cell culture media containing serum proteins) is thermodynamically unstable. The protocols detailed below are engineered to prevent compound precipitation and avoid solvent-induced epigenetic or cytotoxic artifacts, which are known to occur when DMSO concentrations exceed 0.1% (v/v) .

Quantitative Solubilization Parameters

Before initiating the protocol, it is critical to understand the stoichiometric and physical boundaries of the compound. The data below summarizes the target parameters for generating a stable master stock.

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecificationRationale / Causality
Molecular Formula C₁₅H₁₅NO₅SDefines the stoichiometric mass required for molarity calculations.
Molecular Weight 321.35 g/mol 1 mM = 0.321 mg/mL.
Primary Solvent Anhydrous DMSO (≥99.9%)Water impurities in standard DMSO will trigger premature precipitation of the thiophene moiety.
Max Recommended Stock 10 mM to 20 mMExceeding 20 mM increases the risk of the compound crashing out upon freeze-thaw cycling.
Storage (Solid Powder) -20°C (Up to 3 years)Prevents thermal degradation and ambient moisture absorption.
Storage (Liquid Stock) -80°C (Up to 6 months)Arrests hydrolysis and prevents concentration drifts due to solvent evaporation.

Step-by-Step Methodology: Master Stock Preparation

This workflow describes the generation of a 10 mM Master Stock .

  • Equilibration: Remove the lyophilized vial of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient humidity. Condensation introduces water into the powder, which will react with the DMSO during dissolution, drastically reducing the solubility threshold of the hydrophobic compound.

  • Mass Calculation: Weigh the desired amount of compound using a microbalance. To prepare a 10 mM stock, you require 3.21 mg per 1.0 mL of DMSO .

    • Formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (M)]

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds. If the solution is not completely optically clear, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation energy, which mechanically fractures the crystalline lattice of the dimethoxybenzene rings, forcing the compound into a fully solvated state.

  • Aliquoting: Aliquot the 10 mM master stock into sterile, low-protein binding microcentrifuge tubes (e.g., 50 µL per tube). Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Aliquoting ensures the stock is only thawed once prior to use .

Step-by-Step Methodology: Working Solution & Media Dosing

To maintain the scientific integrity of your in vitro assays, the final concentration of DMSO applied to the cells must never exceed 0.1% (v/v) .

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution in DMSO: Prepare intermediate working solutions by diluting the master stock into pure DMSO.

    • Causality: If you add a 10 mM stock directly into aqueous media to achieve a 1 µM final concentration (a 1:10,000 dilution), the localized concentration of the drug at the droplet interface exceeds its aqueous solubility limit before it can disperse, leading to micro-precipitation. Serial dilution in DMSO prevents this thermodynamic shock.

  • Media Warming: Warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • Causality: Cold media has a lower kinetic energy, which reduces the solubility threshold of the compound and increases the risk of the compound "crashing out" of solution.

  • Final Aqueous Dilution (The 1:1000 Rule): Add the intermediate DMSO stock to the warmed culture medium at a strict 1:1000 ratio (e.g., 1 µL of intermediate stock into 999 µL of media).

  • Homogenization: Mix immediately by gentle inversion or slow pipetting. Do not vortex protein-containing media, as this will cause foaming and denature the carrier proteins (like BSA) that help keep the hydrophobic compound soluble in the aqueous phase.

Dilution Matrix & Vehicle Control Standardization

To ensure the assay is a self-validating system, the DMSO concentration must remain constant across all treatment groups, including the vehicle control.

Table 2: Concentration Conversion & Dilution Matrix

Target Final Conc. in MediaRequired Intermediate DMSO StockDilution Factor (DMSO into Media)Final DMSO % (v/v)
10 µM 10 mM (Master Stock)1:10000.1%
5 µM 5 mM1:10000.1%
1 µM 1 mM1:10000.1%
0.1 µM 100 µM1:10000.1%
0 µM (Vehicle Control) Pure Anhydrous DMSO1:10000.1%

Self-Validation Check: Immediately after dosing your cells, inspect the culture plate under an inverted phase-contrast microscope (20x or 40x objective). If you observe highly refractile, needle-like structures, your compound has micro-precipitated, and the effective concentration is lower than calculated.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to in vitro application, highlighting the mandatory intermediate serial dilution step required to prevent aqueous precipitation.

G Powder 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid (Lyophilized Powder) DMSO Add Anhydrous DMSO (Cell Culture Grade) Powder->DMSO Stock 10 mM Master Stock (Vortex & Sonicate) DMSO->Stock Serial Serial Dilution in DMSO (Intermediate Stocks) Stock->Serial Prevents aqueous precipitation Media Dilute 1:1000 in Culture Media (Final DMSO ≤ 0.1%) Serial->Media 1000x Dilution Cells Apply to In Vitro Cell Culture Assays Media->Cells Avoids solvent toxicity

Workflow for solubilizing and dosing hydrophobic small molecules in in vitro assays.

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. URL:[Link]

  • Captivate Bio. (2021). Small Molecules Technical Guide: Solubilization and Storage Protocols. Captivate Bio LLC. URL:[Link]

Application

Application Note: Mass Spectrometry Fragmentation Pattern of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Introduction & Structural Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Introduction & Structural Rationale

The compound 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a complex synthetic organic molecule characterized by a benzoic acid core, two electron-donating methoxy groups, and a 2-(thiophen-2-yl)acetamide moiety. It possesses an exact monoisotopic mass of 321.0671 Da and a molecular formula of C15H15NO5S [1][1].

When developing highly sensitive Multiple Reaction Monitoring (MRM) assays for pharmacokinetic (PK) or impurity profiling, understanding the gas-phase fragmentation behavior of this molecule is critical. The presence of both a carboxylic acid (pKa ~4) and an amide nitrogen provides excellent ionization efficiency in both negative (ESI-) and positive (ESI+) electrospray ionization modes, respectively.

Mechanistic Elucidation of Fragmentation Pathways

To design a robust assay, we must move beyond empirical observation and understand the causality of the gas-phase dissociations under Collision-Induced Dissociation (CID).

Positive Ion Mode (ESI+)

In positive mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 322.07 . Protonation predominantly occurs at the amide nitrogen or the carbonyl oxygen.

  • Amide Bond Cleavage (Acylium Ion Formation): The most thermodynamically favorable pathway is the cleavage of the amide C-N bond. Because the thiophene ring stabilizes positive charge through resonance, the charge is retained on the thiophene-2-acetyl moiety, yielding a highly stable acylium ion (b-type ion) at m/z 125.00 . This is a well-documented, primary fragmentation route for protonated amides [2][2].

  • Secondary Cleavage: At higher collision energies, the acylium ion undergoes a neutral loss of carbon monoxide (-28 Da) to form the thenyl cation at m/z 97.01 .

  • Complementary y-type Ion: Alternatively, the charge can be retained on the aniline derivative, yielding the protonated 4,5-dimethoxy-2-aminobenzoic acid fragment at m/z 198.08 [2][2].

Negative Ion Mode (ESI-)

In negative mode, the carboxylic acid easily deprotonates to form the [M-H]- precursor ion at m/z 320.06 .

  • Decarboxylation: The most characteristic fragmentation of deprotonated benzoic acids is the expulsion of a neutral carbon dioxide molecule (-44 Da) [3][3]. This yields a highly stable carbanion at m/z 276.07 .

  • Methoxy Methyl Loss: Following decarboxylation, the application of higher collision energy induces the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH3, -15 Da) to form a radical anion at m/z 261.05 . This radical loss is highly diagnostic for methoxyaromatic systems in tandem mass spectrometry [4][4].

Quantitative Data Summaries

Table 1: Precursor and Product Ion Exact Masses

Ion TypePolarityFormulaExact Mass (m/z)Structural Assignment
PrecursorESI+[C15H16NO5S]+322.0744[M+H]+
ProductESI+[C6H5OS]+125.00562-(thiophen-2-yl)acetylium ion (b-type)
ProductESI+[C5H5S]+97.0106Thenyl cation
ProductESI+[C9H12NO4]+198.0761Protonated 4,5-dimethoxy-2-aminobenzoic acid (y-type)
PrecursorESI-[C15H14NO5S]-320.0598[M-H]-
ProductESI-[C14H14NO3S]-276.0699[M-H - CO2]-
ProductESI-[C13H11NO3S]•-261.0464[M-H - CO2 - •CH3]•-

Table 2: Optimized MRM Transitions and Causality

Transition (m/z)PolarityCollision Energy (eV)Causality / Rationale
322.1 → 125.0 Positive25 - 30Moderate CE required to cleave the stable amide C-N bond. Primary quantifier due to high abundance and stability of the acylium ion.
322.1 → 97.0 Positive35 - 45Higher CE needed to force the secondary loss of CO from the acylium ion. Excellent qualifier transition .
320.1 → 276.1 Negative10 - 15Low CE required due to the thermodynamically favorable expulsion of neutral CO2.
320.1 → 261.0 Negative25 - 35Moderate CE needed to induce homolytic cleavage of the methoxy methyl group post-decarboxylation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocol features built-in self-validation checkpoints.

Step 1: Preparation of Tuning Solutions

  • Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Dilute the stock to a 100 ng/mL working solution using 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-). Causality: Formic acid provides the abundant protons necessary to drive ESI+ ionization, while ammonium acetate buffers the solution to maintain the carboxylate anion for ESI- without causing ion suppression.

Step 2: Syringe Infusion and Source Optimization

  • Infuse the 100 ng/mL working solution directly into the MS source at 10 µL/min.

  • Optimize the capillary voltage (typically 3.0 - 4.0 kV for ESI+, 2.5 - 3.5 kV for ESI-) and desolvation temperature (typically 350°C - 450°C). Self-Validation Checkpoint: The protocol requires the continuous monitoring of the precursor ions. If the signal-to-noise (S/N) ratio of the m/z 322.1 ion falls below 100:1, the tuning process must be halted. The source parameters must be re-optimized to ensure adequate desolvation before proceeding to fragmentation.

Step 3: Collision Energy (CE) Optimization

  • Isolate the precursor ion in Q1.

  • Ramp the Collision Energy in Q2 from 5 eV to 50 eV using Argon or Nitrogen as the collision gas.

  • Record the breakdown curve to identify the optimal CE that maximizes the intensity of the m/z 125.0 (ESI+) and m/z 276.1 (ESI-) product ions.

Step 4: Chromatographic Integration

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic acid; Mobile Phase B: Acetonitrile + 0.1% Formic acid.

  • Gradient: 5% B to 95% B over 3 minutes. Causality: The highly hydrophobic thiophene and dimethoxy-aromatic rings require a strong organic modifier (Acetonitrile) to elute efficiently, while the acidic aqueous phase ensures sharp peak shapes by keeping the carboxylic acid fully protonated during the chromatographic run.

Fragmentation Pathway Visualizations

ESI_Pos M Precursor Ion [M+H]+ m/z 322.07 A1 Acylium Ion (b-type) m/z 125.00 [C6H5OS]+ M->A1 Amide Cleavage (-197 Da) B1 Protonated Amine (y-type) m/z 198.08 [C9H12NO4]+ M->B1 Amide Cleavage (-124 Da) C1 Water Loss m/z 304.06 [M+H - H2O]+ M->C1 Loss of H2O (-18 Da) A2 Thenyl Cation m/z 97.01 [C5H5S]+ A1->A2 Loss of CO (-28 Da)

ESI+ Fragmentation Pathways of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid.

ESI_Neg M Precursor Ion [M-H]- m/z 320.06 D1 Decarboxylation m/z 276.07 [M-H - CO2]- M->D1 Loss of CO2 (-44 Da) E1 Deprotonated Amine m/z 196.06 [C9H10NO4]- M->E1 Amide Cleavage (-124 Da) D2 Radical Anion m/z 261.05 [M-H - CO2 - •CH3]•- D1->D2 Loss of •CH3 (-15 Da)

ESI- Fragmentation Pathways of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid.

References

  • Echemi. "4,5-dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid Basic Attributes". 1

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization". ACS Publications. 2

  • International Journal of Mass Spectrometry / R Discovery. "Loss of Acetic Acid and Carbon Dioxide". 3

  • Analytical Chemistry. "Gas-Phase Fragmentation of Coenzyme Q 10 Radical Anion Generated by APCI: A Study by High/Low-Resolution Tandem/Sequential Mass Spectrometry". ACS Publications.4

Sources

Method

Application Note: Synthesis of 6,7-Dimethoxy-2-(thiophen-2-ylmethyl)quinazolin-4(3H)-one Derivatives

Introduction & Rationale 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a highly specialized, pre-functionalized organic building block. Structurally, it consists of an anthranilic acid co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a highly specialized, pre-functionalized organic building block. Structurally, it consists of an anthranilic acid core that is already acylated with a thiophene-bearing moiety. This specific substitution pattern makes it an ideal, advanced precursor for the divergent synthesis of C2,N3-disubstituted quinazolin-4(3H)-ones.

The resulting 6,7-dimethoxyquinazolinone scaffold is a privileged pharmacophore in drug development, famously utilized in FDA-approved alpha-1 blockers (e.g., prazosin) and EGFR tyrosine kinase inhibitors (e.g., erlotinib). By utilizing this specific precursor, researchers bypass the need for volatile acid chlorides and unstable intermediates, allowing for the rapid generation of focused screening libraries.

Mechanistic Pathway & Causality

The transformation of the precursor into a target quinazolinone is driven by a two-stage cascade: cyclodehydration followed by amination/cyclization.

  • Cyclodehydration: The precursor is treated with a dehydrating agent (e.g., acetic anhydride) to form a highly reactive 4H-3,1-benzoxazin-4-one intermediate. We utilize a microwave-assisted, solvent-free approach to drive this endothermic dehydration rapidly. This prevents the thermal degradation and tar formation commonly observed in prolonged reflux conditions.

  • Amination and Cyclization: The benzoxazinone intermediate undergoes nucleophilic attack by a primary amine (R-NH₂). This opens the oxazine ring to form an intermediate amide. Historically, the Niementowski quinazoline synthesis required harsh thermal conditions (>150 °C) to force the subsequent ring closure. However, by utilizing mild base-promoted conditions (K₂CO₃ in Methanol), the intramolecular cyclization occurs rapidly at room temperature, drastically improving yields and preventing the formation of side products .

ChemicalMechanism A Precursor 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid B Intermediate 6,7-Dimethoxy-2-(thiophen-2-ylmethyl) -4H-3,1-benzoxazin-4-one A->B Cyclodehydration (-H2O) C Target Scaffold 6,7-Dimethoxy-3-R-2-(thiophen-2-ylmethyl) quinazolin-4(3H)-one B->C + R-NH2 Amination & Cyclization

Fig 1: Mechanistic pathway from the benzoic acid precursor to the quinazolinone scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems; specific physical phase changes are noted to help the operator confirm reaction progress without immediate chromatographic analysis.

Protocol A: Microwave-Assisted Synthesis of the Benzoxazinone Intermediate

Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. Microwave irradiation ensures homogenous heating, pushing the equilibrium toward the cyclic product in minutes rather than hours.

  • Reagent Mixing: In a tall-form 50 mL beaker, combine 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (1.0 mmol, 321.3 mg) with acetic anhydride (3.0 mmol, ~306 mg / 283 µL).

  • Irradiation: Cover the beaker with a stemless funnel (to act as a rudimentary condenser) and irradiate in a dedicated laboratory microwave at 210 W for 3 minutes.

  • Validation Check: The initial suspension will melt into a clear, dark yellow solution, indicating the consumption of the precursor.

  • Isolation: Allow the beaker to cool to room temperature (5 mins). Add 10 mL of hot heptane and triturate. The highly non-polar heptane forces the precipitation of the 4H-3,1-benzoxazin-4-one intermediate.

  • Collection: Filter the resulting crystals under vacuum and dry. The product is used directly in Protocol B.

Protocol B: Mild Amination and Cyclization to Quinazolinone

Causality: Methanol is chosen as the solvent because it dissolves the intermediate but is a poor solvent for the final quinazolinone in the presence of water, allowing for chromatography-free isolation .

  • Amination: To a slurry of the benzoxazinone intermediate (1.0 mmol) in methanol (4.0 mL) at room temperature, add the desired primary amine (1.1 mmol). Stir for 10 minutes.

  • Base-Promoted Cyclization: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 mmol, 345 mg) to the mixture. Stir at room temperature for an additional 20–30 minutes.

  • Validation Check: The reaction mixture will briefly clarify as the ring-opened amide forms, followed by a noticeable thickening of the slurry as the insoluble quinazolinone product begins to form.

  • Precipitation & Isolation: Slowly add deionized water (10 mL) to the stirring mixture. This drastically reduces the solubility of the target compound, forcing complete precipitation.

  • Collection: Isolate the solid via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum.

ExperimentalWorkflow S1 1. Reagent Mixing Precursor + Acetic Anhydride S2 2. Microwave Irradiation 210 W, 3 minutes S1->S2 S3 3. Intermediate Isolation Cooling, Heptane Wash, Filtration S2->S3 S4 4. Amination Add Primary Amine (R-NH2) in MeOH S3->S4 S5 5. Base-Promoted Cyclization K2CO3, Room Temp, 20-30 min S4->S5 S6 6. Final Purification Water Precipitation & Filtration S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of quinazolinone derivatives.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized reaction parameters and expected yields, allowing for rapid workflow scaling.

Reaction StageReagents & EquivalentsSolventTemp / EnergyTimeExpected YieldPurity (HPLC)
1. Cyclodehydration Precursor (1.0 eq)Ac₂O (3.0 eq)Neat210 W (Microwave)3 min88 - 92%> 95%
2. Amination/Cyclization Intermediate (1.0 eq)R-NH₂ (1.1 eq)K₂CO₃ (2.5 eq)Methanol25 °C (Room Temp)30 min85 - 96%> 98%

Analytical Validation

To ensure the scientific integrity of the synthesis, spectroscopic validation should be performed at each stage. The transition from the acyclic precursor to the cyclic intermediates is highly distinct :

  • Precursor: IR spectroscopy will show a broad O-H stretch (2500–3000 cm⁻¹) corresponding to the carboxylic acid, and two distinct C=O stretches (acid and amide).

  • Benzoxazinone Intermediate: The broad O-H stretch will completely disappear. A highly characteristic, sharp C=O stretch will appear at ~1760 cm⁻¹ (oxazinone lactone). In ¹³C NMR, the high-frequency carbonyl carbon shift is a definitive marker for ring closure .

  • Quinazolinone Product: The 1760 cm⁻¹ band will vanish, replaced by a strong amide/lactam C=O stretch at ~1670 cm⁻¹ . Mass spectrometry (ESI-MS) will confirm the addition of the amine mass minus the loss of water.

References

  • Xue, S., McKenna, J., Shieh, W. C., & Repic, O. (2004). A Facile Synthesis of C(2),N(3)-Disubstituted-4-quinazolone. The Journal of Organic Chemistry, 69(19), 6474-6477.[Link]

  • Osborne, A. G., & Goolamali, Z. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1100.[Link]

Application

1H and 13C NMR spectroscopy characterization of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Characterization of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid Target Audience: Researchers, scientists, and drug development professionals. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Characterization of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Context

Anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently deployed in the design of multitarget drugs for complex conditions such as metabolic syndrome and inflammatory disorders[1]. The functionalization of the anthranilic core with a thiophene-acetamido moiety—yielding compounds like 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid—introduces unique electronic and steric properties that enhance target binding affinity.

Accurate structural elucidation of these polyfunctional heterocycles is paramount. The presence of overlapping aromatic signals, multiple heteroatoms, and exchangeable protons requires a rigorous analytical approach. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the unambiguous characterization of this compound, ensuring high-fidelity data for downstream pharmaceutical development[2].

Causality in Experimental Design (E-E-A-T)

A successful NMR experiment is not merely a sequence of operations; it is a carefully designed physical measurement where every parameter has a direct chemical causality.

  • Solvent Selection (DMSO-d6): The target molecule contains both a hydrogen-bond donating amide (-NH-) and a carboxylic acid (-COOH). In non-polar solvents like CDCl₃, these groups undergo rapid intermolecular proton exchange and dimerization, resulting in broad, unquantifiable signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and locking the exchangeable protons into discrete, sharp resonances.

  • Relaxation Delays (D1): The molecule possesses multiple quaternary carbons (e.g., carbonyls, substituted aromatic carbons). A standard 1-second relaxation delay is insufficient for these nuclei to return to thermal equilibrium. Extending D1 to 5.0 seconds for ¹³C acquisition ensures quantitative reliability, preventing the loss of critical structural markers.

  • Temperature Control (298 K): Chemical shifts of exchangeable protons (-NH, -COOH) are highly temperature-dependent. Maintaining a strict thermostatic environment at 298 K ensures inter-laboratory reproducibility.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 15 mg of the compound for ¹H NMR and 50 mg for ¹³C NMR to ensure an optimal signal-to-noise (S/N) ratio.

  • Solubilization: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic impurities or undissolved micro-particles that could distort the magnetic field homogeneity.

Instrument Calibration & Tuning
  • Insertion & Temperature: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for the sample to achieve thermal equilibrium at 298 K.

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tuning & Matching (ATMA): Automatically or manually tune and match the probe to the ¹H and ¹³C frequencies to maximize power transfer and sensitivity.

  • Shimming: Perform 3D gradient shimming. Self-Validation Check: The TMS peak at 0.00 ppm must exhibit a line width at half-height (FWHM) of < 1.0 Hz. If broader, repeat shimming.

Acquisition Parameters
  • ¹H NMR: Pulse angle = 30°, Acquisition time (AQ) = 3.0 s, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • ¹³C NMR: Pulse angle = 30° (with ¹H decoupling), AQ = 1.5 s, D1 = 5.0 s, NS = 1024 to 2048 (depending on field strength).

NMR_Workflow A Sample Prep (15-50 mg) B Solubilization (DMSO-d6 + TMS) A->B C Tuning & Shimming (Line width < 1 Hz) B->C D Data Acquisition (1H & 13C Pulses) C->D E Processing (FT, Phase, Baseline) D->E

Step-by-step NMR acquisition workflow ensuring high-resolution spectral data.

Data Presentation

The following tables summarize the expected quantitative NMR data for 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, synthesized from validated spectral patterns of related thiophene-acetamides and anthranilic acid derivatives[2],[1].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.20br s-1H-COOH (Carboxylic acid)
11.15s-1H-NH (Amide)
8.10s-1HH-3 (Benzoic core)
7.42s-1HH-6 (Benzoic core)
7.38dd5.1, 1.21HH-5' (Thiophene ring)
6.98dd3.4, 1.21HH-3' (Thiophene ring)
6.95dd5.1, 3.41HH-4' (Thiophene ring)
3.95s-2H-CH₂- (Acetamido)
3.82s-3H-OCH₃ (C-4 Methoxy)
3.78s-3H-OCH₃ (C-5 Methoxy)

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
169.8C=O (Quaternary)Carboxylic Acid Carbonyl
168.5C=O (Quaternary)Amide Carbonyl
153.2C-O (Quaternary)C-4 (Benzoic core)
144.5C-O (Quaternary)C-5 (Benzoic core)
138.2C-N (Quaternary)C-2 (Benzoic core)
136.7C-S (Quaternary)C-2' (Thiophene ring)
127.2CH (Aromatic)C-5' (Thiophene ring)
126.8CH (Aromatic)C-4' (Thiophene ring)
125.5CH (Aromatic)C-3' (Thiophene ring)
112.4CH (Aromatic)C-6 (Benzoic core)
109.8C (Quaternary)C-1 (Benzoic core)
104.5CH (Aromatic)C-3 (Benzoic core)
56.2CH₃ (Aliphatic)-OCH₃ (C-4)
55.9CH₃ (Aliphatic)-OCH₃ (C-5)
37.5CH₂ (Aliphatic)-CH₂- (Acetamido)

Structural Elucidation Logic

The structural confirmation of this molecule relies on specific diagnostic peaks:

  • The Acetamido Linkage: The methylene (-CH₂-) group appears as a distinct, sharp singlet at ~3.95 ppm. This is a hallmark of thiophene-acetamido derivatives and serves as the primary diagnostic peak confirming the successful coupling of the thiophene acetic acid to the anthranilic core[3].

  • Regiochemistry of the Core: The 4,5-dimethoxy substitution pattern on the benzoic acid core leaves two isolated para-like protons (H-3 and H-6). Because they do not have adjacent protons to couple with, they appear as two distinct singlets (8.10 ppm and 7.42 ppm), rather than the complex multiplets seen in unsubstituted anthranilic acids.

  • Thiophene Integrity: The thiophene ring protons exhibit characteristic coupling constants. H-5' (adjacent to the sulfur atom) is the most deshielded (7.38 ppm) and shows a typical coupling to H-4' (J = 5.1 Hz) and a long-range coupling to H-3' (J = 1.2 Hz)[2].

Elucidation_Logic H1 1H NMR (Proton Environments) HSQC HSQC (1-Bond C-H Coupling) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Struct Confirmed Regiochemistry (4,5-Dimethoxy Core) HSQC->Struct HMBC->Struct

Logical pathway integrating 1D and 2D NMR data for unambiguous structural elucidation.

Quality Control & Self-Validating System

To ensure the trustworthiness of the generated data, the following internal validations must be met before approving the spectra:

  • Integration Ratios: The integral of the acetamido methylene peak (3.95 ppm) must be set to exactly 2.00. Consequently, the sum of the two methoxy singlets (~3.82 and 3.78 ppm) must equal 6.00 ± 0.05. A deviation indicates either incomplete relaxation (check D1) or co-eluting impurities.

  • Baseline Integrity: The baseline between 10.0 and 14.0 ppm must be flat. A rolling baseline in this region suggests improper phase correction or moisture contamination, which can obscure the critical -COOH and -NH signals.

Sources

Method

High-throughput screening assay development using 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Application Note: High-Throughput Screening (HTS) Assay Development Using 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid Scientific Rationale & Target Biology Aldo-keto reductase 1C3 (AKR1C3), also known as typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Assay Development Using 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Scientific Rationale & Target Biology

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical metabolic driver of intratumoral androgen biosynthesis[1]. By catalyzing the NADPH-dependent reduction of weak circulating androgens (e.g., androstenedione) into highly potent androgens (e.g., testosterone), AKR1C3 fuels the progression of Castration-Resistant Prostate Cancer (CRPC) despite androgen deprivation therapy[1]. Consequently, the selective inhibition of AKR1C3 over its closely related isoforms (AKR1C1 and AKR1C2, which are responsible for androgen inactivation) is a highly sought-after therapeutic strategy.

While certain non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin exhibit AKR1C3 inhibitory activity, their clinical utility in oncology is limited by off-target cyclooxygenase (COX) inhibition and subsequent gastrointestinal toxicity[2]. To overcome this barrier,[3].

In this application note, we utilize a custom-synthesized anthranilic acid derivative, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid , as a highly selective reference standard to develop and validate a robust 384-well HTS assay. The compound's 4,5-dimethoxy benzoic acid core forms essential hydrogen bonds with the AKR1C3 catalytic tetrad (Tyr55, His117, Lys84, Asp50), while the thiophene-bearing acetamido group exploits an AKR1C3-specific sub-pocket to guarantee isoform selectivity.

AKR1C3_Pathway DHEA DHEA Androstenedione Androstenedione (Weak Androgen) DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone AKR1C3 AR Androgen Receptor (Tumor Proliferation) Testosterone->AR Activation Inhibitor 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid Inhibitor->Androstenedione Blocks AKR1C3

Figure 1: AKR1C3-mediated androgen synthesis pathway and targeted inhibition.

Assay Principle & Causality (E-E-A-T)

This HTS protocol relies on the real-time kinetic measurement of NADPH fluorescence depletion. As recombinant AKR1C3 reduces the specific substrate 9,10-phenanthrenequinone (PQ), the highly fluorescent cofactor NADPH (Excitation: 340 nm / Emission: 460 nm) is oxidized to the non-fluorescent NADP+.

Causality of Experimental Conditions:

  • Buffer Selection: A 50 mM Potassium Phosphate buffer at pH 7.0 is utilized because it thermodynamically favors the reduction direction of the AKR1C3 catalytic cycle, maximizing the assay's dynamic window.

  • Reducing Agent: 1 mM Dithiothreitol (DTT) is included to maintain the active-site cysteine residues in a reduced state, preventing the oxidative inactivation of the enzyme over the course of the HTS campaign.

  • Detergent Addition: The inclusion of 0.01% Triton X-100 is strictly required. This non-ionic detergent prevents the formation of colloidal compound aggregates, which are the leading cause of false-positive Pan-Assay Interference Compounds (PAINS) during library screening.

  • Self-Validating Design: To ensure absolute trustworthiness, every 384-well plate includes built-in maximum signal (DMSO vehicle) and minimum signal (Reference Inhibitor) controls. The assay is governed by a strict go/no-go quality control metric: the Z'-factor must exceed 0.6 for the plate data to be accepted.

Step-by-Step Experimental Protocol

Part A: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, and 0.01% Triton X-100. Filter sterilize through a 0.22 µm membrane.

  • Enzyme Solution: Dilute recombinant human AKR1C3 in Assay Buffer to a 2X working concentration of 20 nM (Final assay concentration = 10 nM). Keep on ice.

  • Substrate/Cofactor Mix: Prepare a 2X solution containing 100 µM NADPH and 20 µM PQ in Assay Buffer. Protect from light.

Part B: Compound Preparation & Dispensing

  • Dissolve the reference standard, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid , in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO to generate a dose-response curve.

  • Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 250 nL of the serially diluted compound into the designated wells of a black, flat-bottom 384-well microplate.

  • Dispense 250 nL of pure DMSO into Columns 1-2 (Negative Control / Max Activity) and 250 nL of 1 mM reference inhibitor into Columns 23-24 (Positive Control / Min Activity).

Part C: HTS Execution

  • Enzyme Addition: Dispense 12.5 µL of the 2X Enzyme Solution into all wells using a bulk reagent dispenser (e.g., Multidrop Combi).

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium within the AKR1C3 active site.

  • Reaction Initiation: Dispense 12.5 µL of the 2X Substrate/Cofactor Mix to all wells to start the reaction (Total assay volume = 25.25 µL, Final DMSO = 1%).

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Read fluorescence (Ex: 340 nm / Em: 460 nm) every 2 minutes for 30 minutes at 25°C.

HTS_Logic Step1 1. Dispense Enzyme (AKR1C3 in Assay Buffer) Step2 2. Compound Pinning (Test & Reference Inhibitor) Step1->Step2 Step3 3. Pre-incubation (15 min, 25°C) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH + Substrate) Step3->Step4 Step5 5. Kinetic Readout (Ex: 340nm / Em: 460nm) Step4->Step5 QC Plate QC Z' > 0.6? Step5->QC Hit Hit Validation (Proceed to IC50) QC->Hit Pass Fail Reject Plate (Troubleshoot) QC->Fail Fail

Figure 2: HTS Workflow and Quality Control Decision Logic.

Data Analysis & Validation Metrics

Calculate the initial reaction velocity ( V0​ ) from the linear portion of the fluorescence depletion curve. Normalize the data to the plate controls to determine the % Inhibition. The IC 50​ of the reference compound is determined using a 4-parameter logistic non-linear regression model.

Table 1: HTS Assay Validation Parameters

ParameterOptimized ValueRationale / Acceptance Criteria
Enzyme Concentration 10 nMEnsures linear reaction velocity over the 30-minute kinetic read.
NADPH Concentration 50 µMSet near the Km​ (~66.7 µM) to balance signal intensity and inhibitor competition[4].
Substrate (PQ) Concentration 10 µMProvides optimal dynamic range for fluorescence depletion without substrate inhibition.
DMSO Tolerance ≤ 1% (v/v)Prevents enzyme denaturation while maintaining hydrophobic compound solubility.
Z'-Factor ≥ 0.65Indicates a highly robust assay suitable for automated high-throughput screening.
Reference IC 50​ 0.31 - 0.35 µMExpected potency range for selective anthranilic acid derivatives[3].

References

  • Bifunctional AKR1C3 inhibitors/androgen receptor modulators and methods of use thereof. US Patent US9271961B2.
  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters (2012). Available at:[Link]

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Medicinal Chemistry Letters (2024). Available at:[Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry (2013). Available at:[Link]

Sources

Application

Formulation techniques for 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid drug delivery systems

An in-depth technical guide and protocol suite for the formulation of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (DMTBA). Rationale and Physicochemical Profiling 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the formulation of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (DMTBA).

Rationale and Physicochemical Profiling

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) is a highly lipophilic, structurally rigid molecule. As an active pharmaceutical ingredient (API) or advanced building block, its therapeutic translation is severely bottlenecked by its physicochemical properties.

The Causality of Poor Solubility: The molecule features a hydrophobic thiophene ring coupled with a dimethoxybenzoic acid core. The amide linkage and the carboxylic acid moiety engage in strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy. This dual barrier—poor aqueous solvation thermodynamics and a highly stable crystal lattice—renders standard oral or injectable formulations ineffective. To achieve systemic bioavailability, formulation strategies must either disrupt the crystal lattice entirely or exploit the molecule's inherent lipophilicity.

Quantitative Pre-Formulation Data Before selecting a delivery system, we must establish the baseline parameters of the API. The following table summarizes the quantitative data driving our formulation decisions.

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 321.35 g/mol Highly favorable for polymer matrix diffusion and lipid encapsulation.
Estimated LogP ~3.8 - 4.2High lipophilicity; ideal candidate for lipid-based nanocarriers.
Aqueous Solubility < 10 µg/mL (pH 1.2)BCS Class II/IV behavior; requires advanced solubilization techniques.
Thermal Profile High Melting PointRequires high-shear thermal processing (e.g., Hot Melt Extrusion) to achieve amorphization.

Based on these parameters, two advanced drug delivery systems (DDS) are mathematically and thermodynamically justified: Amorphous Solid Dispersions (ASDs) to bypass the lattice energy, and Nanostructured Lipid Carriers (NLCs) to leverage the high LogP.

FormulationWorkflow API DMTBA API (High LogP, High Lattice Energy) Eval Physicochemical Profiling (DSC, XRD, Solubility) API->Eval Decision Formulation Strategy Decision Eval->Decision HME Amorphous Solid Dispersion (Hot Melt Extrusion) Decision->HME Disrupt Crystal Lattice (Polymer Matrix) NLC Nanostructured Lipid Carriers (High-Pressure Homogenization) Decision->NLC Exploit Lipophilicity (Lipid Matrix)

Figure 1: Decision matrix and workflow for selecting DMTBA formulation strategies.

Strategy I: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Mechanistic Causality: Hot Melt Extrusion (HME) applies thermal and mechanical shear to convert the crystalline DMTBA into an amorphous state, dispersing it at a molecular level within a hydrophilic polymer matrix[1]. We select Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) as the carrier polymer. PVP/VA possesses excellent thermoplastic properties and low hygroscopicity, which is critical because moisture acts as a plasticizer that lowers the glass transition temperature (Tg) and induces premature API recrystallization[2].

Protocol: HME Manufacturing and Validation

This protocol is designed as a self-validating system; in-process torque monitoring and post-process calorimetry ensure the system has achieved a single-phase amorphous state.

  • Preparation and Co-Milling:

    • Weigh DMTBA and PVP/VA 64 in a 1:3 (w/w) ratio.

    • Add 1% w/w colloidal silicon dioxide to mitigate cohesive forces and improve powder flowability.

    • Co-mill the mixture using a high-shear mixer for 10 minutes to ensure a homogenous physical blend.

  • Extrusion Processing:

    • Feed the blend into a co-rotating twin-screw extruder.

    • Set the temperature profile across the barrel zones: Zone 1 (Feed) at 120°C, ramping up to 160°C at the die.

    • Self-Validation Check: Monitor the motor torque and melt pressure. A steady-state torque indicates uniform plasticization and molecular dispersion without polymer degradation. Fluctuations indicate incomplete melting or API agglomeration.

  • Quench Cooling and Size Reduction:

    • Extrude the molten mass onto a chill roll (set to 15°C) for rapid quench cooling. This thermodynamic shock "freezes" the API in its high-energy amorphous state.

    • Mill the brittle extrudate through a 250 µm screen.

  • Thermodynamic Validation (mDSC):

    • Subject the milled extrudate to Modulated Differential Scanning Calorimetry (mDSC).

    • Success Criterion: The thermogram must show a single, distinct glass transition temperature (Tg) between the Tg of the pure polymer and the API, with a complete absence of the DMTBA melting endotherm.

Strategy II: Nanostructured Lipid Carriers (NLCs) via High-Pressure Homogenization

Mechanistic Causality: While ASDs improve dissolution, NLCs are engineered to enhance cellular uptake and lymphatic transport. NLCs utilize a highly specific blend of solid and liquid lipids to create an "imperfect" crystal matrix. This structural imperfection provides spatial accommodation for the lipophilic thiophene moiety of DMTBA, preventing the drug expulsion typically seen during the storage of highly ordered Solid Lipid Nanoparticles (SLNs)[3]. High-Pressure Homogenization (HPH) is employed to force the lipid emulsion through a narrow gap, utilizing extreme shear and cavitation to achieve a nanometric droplet size[4].

Protocol: Hot HPH Manufacturing and Validation
  • Lipid Phase Preparation:

    • Melt the solid lipid (e.g., Precirol® ATO 5) and liquid lipid (e.g., Miglyol® 812) at 75°C in a 70:30 ratio.

    • Dissolve 5% w/w DMTBA directly into the lipid melt. The high LogP of DMTBA ensures near 100% encapsulation efficiency within this phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous surfactant solution containing 2% w/w Poloxamer 188 (steric stabilizer) and 1% w/w Tween 80. Heat this phase to 75°C to match the lipid phase temperature, preventing premature lipid solidification.

  • Pre-Emulsification:

    • Disperse the hot aqueous phase into the lipid phase using a high-shear rotor-stator mixer at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH):

    • Process the hot pre-emulsion through a high-pressure homogenizer at 700 bar[5].

    • Self-Validation Check: Pass the emulsion through the homogenizer for exactly 3 cycles. Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) after each cycle. A consecutive reduction in PDI validates the homogenization efficiency.

  • Solidification and Final Validation:

    • Cool the nanoemulsion to room temperature to solidify the lipid droplets into NLCs.

    • Success Criterion: DLS analysis must yield a Z-average particle size of <150 nm, a PDI of <0.2 (confirming a monodisperse system resistant to Ostwald ripening), and a Zeta Potential > |20| mV (ensuring electrostatic repulsion).

NLC_Pathway NLC DMTBA-Loaded NLC CellMembrane Cell Membrane (Endocytosis) NLC->CellMembrane Uptake Endosome Endosomal Escape CellMembrane->Endosome Cytosol Cytosolic Release (Lipase Degradation) Endosome->Cytosol pH Drop Target Intracellular Target Cytosol->Target Free DMTBA

Figure 2: Cellular uptake and intracellular release mechanisms of DMTBA-loaded NLCs.

Biorelevant In Vitro Release Testing

To ensure the formulations behave predictably in vivo, standard aqueous dissolution is insufficient. We utilize a biorelevant dissolution framework.

Protocol:

  • Apparatus: USP Apparatus II (Paddle method) set to 50 rpm and 37 ± 0.5°C.

  • Media: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5. The bile salts and lecithin in FaSSIF mimic the physiological sink conditions necessary for lipophilic compounds.

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Immediately replace with fresh pre-heated media to maintain sink conditions.

  • Quantification: Filter samples through a 0.22 µm PTFE syringe filter and quantify DMTBA concentration using HPLC-UV.

  • Data Interpretation: The ASD formulation should exhibit a "spring and parachute" effect (rapid supersaturation followed by stabilized release), while the NLC formulation should display a controlled, zero-order release profile governed by lipid matrix degradation.

References

  • Chauhan, H., et al. "Nanostructured Lipid Carriers for Delivery of Chemotherapeutics: A Review." MDPI, 2020. Available at:[Link][3]

  • Sarode, A. L., et al. "Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability." Molecular Pharmaceutics, ACS Publications, 2013. Available at: [Link][1]

  • Silva, F. L., et al. "Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers." PubMed, 2022. Available at: [Link][5]

  • Crystal Pharmatech. "Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes." Crystal Pharmatech Co., Ltd., 2026. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement Strategies for 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4,5-Dimethoxy-2-[2-(thiophen-2-yl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid .

This compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but notoriously poor aqueous solubility. Its structure contains a highly lipophilic thiophene ring and a dimethoxybenzene core, which drive a high crystal lattice energy and high partition coefficient (LogP). However, the presence of the carboxylic acid group (estimated pKa ~3.5–4.5) provides a critical chemical handle for solubility intervention.

Below, you will find field-proven methodologies, causal explanations, and self-validating protocols to overcome these formulation challenges.

Part 1: Physicochemical Risk Assessment

Before troubleshooting, we must establish the baseline properties of the target molecule. Table 1 summarizes the structural liabilities and the corresponding formulation strategies.

Table 1: Functional Group Analysis & Solubilization Strategy

Structural FeaturePhysicochemical ConsequenceTargeted Solubilization Strategy
Carboxylic Acid (-COOH) Weak acid; unionized at gastric pH (pH 1.2), leading to near-zero solubility.pH adjustment, Salt formation (Sodium, Potassium, Meglumine)[1].
Thiophene Ring High lipophilicity; drives hydrophobic exclusion from aqueous media.Cyclodextrin inclusion complexation (encapsulation of the hydrophobic tail)[2].
Dimethoxy Groups Increases steric bulk and crystal lattice energy; poor hydration.Amorphous Solid Dispersion (ASD) to bypass crystal lattice energy[3].
Amide Linkage Capable of hydrogen bonding, but rigidifies the molecular conformation.Cosolvent systems (e.g., PEG 400, Propylene Glycol) to disrupt H-bond networks[4].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is the dissolution of the free acid agonizingly slow in aqueous buffers, and how can salt formation resolve this?

The Science (Causality): The dissolution rate of a weak acid is governed by the Noyes-Whitney equation and the Henderson-Hasselbalch relationship. In the stomach (pH 1.2), the carboxylic acid is fully protonated (unionized), resulting in minimal intrinsic solubility ( S0​ ). While solubility improves in the intestinal tract (pH 6.8), the dissolution rate remains slow due to the high crystal lattice energy. By converting the free acid into a salt (e.g., a sodium salt), you alter the microenvironmental pH at the surface of the dissolving particle. When the salt dissolves, it acts as its own buffer, locally raising the pH in the diffusion layer, which exponentially increases the dissolution rate compared to the bulk free acid[1][5].

Self-Validating Protocol: High-Throughput Salt Screening

  • Preparation: Suspend 100 mg of the free acid in 5 mL of a moderately polar solvent system (e.g., 90:10 Ethanol:Water) to balance solubility and reactivity.

  • Counterion Addition: Add 1.05 molar equivalents of a base (e.g., NaOH, KOH, or Meglumine for a less hygroscopic organic salt).

  • Thermal Cycling: Heat the mixture to 60°C under continuous stirring until a clear solution is formed (confirming the reaction), then cool slowly to 5°C at a rate of 0.5°C/min to induce crystallization.

  • Isolation & Validation: Filter the precipitate. Validation step: Perform Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase (distinct from the free acid) and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm[6].

G A Free Acid (Unionized) Poorly Soluble B Add Counterion (e.g., NaOH, Meglumine) A->B Base Addition C Microenvironmental pH Shift B->C Deprotonation D Ionized Salt Form (Anion + Cation) C->D Crystallization E Rapid Dissolution in GI Tract D->E High Local pH

Diagram 1: Workflow and mechanistic pathway of solubility enhancement via salt formation.
FAQ 2: Our in vivo efficacy models require intravenous (IV) dosing, but the compound precipitates upon injection. How can cyclodextrins prevent this?

The Science (Causality): Intravenous formulations cannot rely on high pH alone, as extreme pH causes injection site necrosis. Furthermore, upon dilution in the bloodstream (pH 7.4), poorly soluble drugs often crash out of cosolvent mixtures. Cyclodextrins (CDs), specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), offer a thermodynamic sink. The lipophilic thiophene ring of your compound spontaneously enters the hydrophobic cavity of the CD molecule, driven by the displacement of enthalpy-rich water molecules. The hydrophilic exterior of the CD keeps the entire inclusion complex dissolved in the aqueous bulk, preventing precipitation upon IV dilution[2].

Self-Validating Protocol: Phase Solubility Study (Higuchi-Connors Method)

  • Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Equilibration: Add an excess amount of the free acid (e.g., 50 mg) to 5 mL of each CD solution.

  • Incubation: Seal the vials and agitate at 150 rpm at exactly 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Analysis & Validation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC. Validation step: Plot Drug Concentration vs. CD Concentration. A linear AL​ -type plot confirms a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) from the slope; a value between 100 and 1000 M−1 indicates optimal complexation for IV delivery[2].

G A API + HP-β-CD in Aqueous Buffer B Phase Solubility Study (48h Eq.) A->B Excess API C Determine Stability Constant (K1:1) B->C HPLC Analysis D Lyophilization of Optimal Ratio C->D AL-Type Profile E Stable Solid Inclusion Complex D->E Reconstitutable IV

Diagram 2: Thermodynamic validation and preparation of a Cyclodextrin Inclusion Complex.
FAQ 3: Salt forms of this compound proved to be highly hygroscopic and physically unstable. What is the next best strategy for a solid oral dosage form?

The Science (Causality): When salt forms fail due to hygroscopicity or disproportionation back to the free acid, Amorphous Solid Dispersions (ASDs) are the premier alternative. By rapidly evaporating the solvent, the drug is kinetically trapped in a disordered, high-energy amorphous state, entirely bypassing the crystal lattice energy barrier[3]. To prevent the drug from recrystallizing in the GI tract, it is molecularly dispersed in a polymer matrix (e.g., HPMCAS). The amorphous drug provides the thermodynamic "spring" (rapid supersaturation), while the polymer acts as the "parachute" (inhibiting nucleation and maintaining the supersaturated state long enough for absorption to occur)[4].

Self-Validating Protocol: ASD Generation via Spray Drying

  • Solvent Selection: Dissolve the free acid and HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) at a 1:3 ratio in a volatile solvent mixture (e.g., Methanol:Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Atomize the solution using a laboratory spray dryer. Set the inlet temperature to 85°C and the outlet temperature to ~45°C (must be below the glass transition temperature, Tg​ , of the polymer to prevent particle fusion).

  • Secondary Drying: Place the collected powder in a vacuum desiccator at 40°C for 24 hours to remove residual organic solvents.

  • Validation: Analyze the powder via PXRD. Validation step: The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms the destruction of the crystal lattice. Confirm a single Tg​ via modulated DSC to ensure the drug and polymer are miscible and not phase-separated[3].

G A API + Polymer (e.g., HPMCAS) B Dissolve in Organic Solvent A->B 1:3 Ratio C Spray Drying (Rapid Evaporation) B->C Atomization D Kinetic Trapping (Amorphous State) C->D Bypass Lattice Energy E Amorphous Solid Dispersion (ASD) D->E PXRD Halo Validation

Diagram 3: Process workflow for generating an Amorphous Solid Dispersion (ASD) via spray drying.

Part 3: Comparative Strategy Summary

To assist in your formulation decision-making process, Table 2 synthesizes the expected outcomes and limitations of each technique discussed above.

Table 2: Comparative Solubilization Strategies for the Target Compound

StrategyMechanism of ActionExpected Solubility IncreasePrimary Limitation / Risk
Salt Formation Increases microenvironmental pH; adds ion-dipole interactions[5].50x to 500xHigh risk of hygroscopicity; disproportionation in acidic stomach[6].
Cyclodextrin Complexation Encapsulates the lipophilic thiophene ring in a hydrophobic cavity[2].10x to 100xBulkiness of CD limits the maximum dose that can fit in a standard tablet.
Amorphous Solid Dispersion Bypasses crystal lattice energy; creates a supersaturated state[3].20x to 200xThermodynamic instability; risk of recrystallization over shelf-life.

References

  • [2] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: PMC / National Institutes of Health. URL:[Link]

  • [3] Title: Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Source: Crystal Pharmatech. URL:[Link]

  • [1] Title: Salt Selection. Source: Basicmedical Key. URL:[Link]

  • [4] Title: A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. Source: Chemical Engineering Research and Design. URL:[Link]

  • [5] Title: Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. Source: ResearchGate. URL:[Link]

  • [6] Title: Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Source: Pharmaceutics (MDPI). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic Acid

Welcome to the Advanced Technical Support Guide for the synthesis of 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid . This molecule presents unique synthetic challenges due to the bifunctional nature of its ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid . This molecule presents unique synthetic challenges due to the bifunctional nature of its anthranilic acid core. This guide is designed for research scientists and drug development professionals to diagnose low yields, eliminate side reactions, and implement self-validating experimental workflows.

Part 1: Mechanistic Pathology & Root Cause Analysis

The primary reason for low yield in this amidation reaction is the inherent electronic and steric environment of the starting material, 2-amino-4,5-dimethoxybenzoic acid .

  • Deactivated Nucleophile: The amino group is positioned ortho to a strongly electron-withdrawing carboxylic acid. This induces both a steric penalty and an electronic deactivation, rendering the amine a exceptionally poor nucleophile.

  • The Benzoxazinone Pathway (The [M-18] Problem): When exposed to highly reactive acylating agents like 2-(thiophen-2-yl)acetyl chloride, a competing reaction dominates. The carboxylic acid attacks the acid chloride to form a 1[1]. Subsequently, the adjacent amide nitrogen attacks this activated carbonyl, ejecting the acid leaving group and forming a highly stable 6-membered 4H-3,1-benzoxazin-4-one derivative[2].

To achieve high yields, your synthetic strategy must actively suppress this intramolecular cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing a major byproduct with a mass of [M-18] on my LC-MS. What is it and how do I prevent it? A1: The [M-18] peak corresponds to the dehydration byproduct: 2-(thiophen-2-ylmethyl)-6,7-dimethoxy-4H-benzo[d][1,3]oxazin-4-one . This occurs when the starting material is treated with excess acid chloride or dehydrating coupling reagents. The first equivalent acylates the amine, and the second activates the carboxylic acid, triggering an intramolecular nucleophilic attack[2]. To prevent this, strictly control the stoichiometry (1.05 eq of acid chloride) and use biphasic Schotten-Baumann conditions to keep the carboxylic acid deprotonated and sequestered in the aqueous layer.

Q2: My 2-(thiophen-2-yl)acetyl chloride seems to degrade before the coupling completes. Why? A2: Thiophene-acetyl chlorides are highly susceptible to rapid hydrolysis in the presence of ambient moisture or over-exposure to aqueous bases. If using Schotten-Baumann conditions, the acid chloride must be added dropwise at 0–5 °C with vigorous stirring to ensure the amidation rate outpaces the hydrolysis rate.

Q3: Can I bypass the acid chloride and use standard peptide coupling reagents (HATU, PyBOP) with 2-(thiophen-2-yl)acetic acid? A3: While possible, standard peptide coupling reagents often result in poor yields for anthranilic acids. Highly active uronium reagents like HATU can activate the anthranilic acid's own carboxyl group, leading to oligomerization or benzoxazinone formation. If you must use a coupling reagent, a protection-deprotection strategy is mandatory[3].

Part 3: Reaction Pathway Visualization

G SM 2-Amino-4,5-dimethoxybenzoic acid + 2-(Thiophen-2-yl)acetyl chloride Target 4,5-Dimethoxy-2-[2-(thiophen-2-yl) acetamido]benzoic acid (Target) SM->Target Aqueous Base (pH 8-9) 0-5 °C (Schotten-Baumann) Intermediate Mixed Anhydride Intermediate SM->Intermediate Excess Acid Chloride or Pyridine Base Byproduct Benzoxazinone Derivative (Byproduct, [M-18]) Target->Byproduct Dehydrating Agents (e.g., EDC, POCl3) Intermediate->Byproduct Intramolecular Cyclization (- Acid)

Fig 1. Divergent reaction pathways showing target amidation vs. benzoxazinone byproduct formation.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to verify causality and success at each step.

Method A: Optimized Schotten-Baumann Acylation (Direct Route)

Best for rapid synthesis when moderate yields are acceptable.

  • Solubilization: Dissolve 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

    • Causality: NaOH deprotonates the carboxylic acid. This creates a carboxylate anion that is highly water-soluble, physically separating it from the organic-soluble acid chloride and preventing mixed anhydride formation.

  • Temperature Control: Cool the biphasic mixture to 0–5 °C in an ice bath.

  • Acylation: Add 2-(thiophen-2-yl)acetyl chloride (1.05 eq) dropwise over 15 minutes with vigorous stirring.

  • Self-Validation (IPC 1): Monitor the pH using indicator paper. It must remain between 8 and 9. If the pH drops below 7, the amine will protonate, terminating the reaction. Add additional 1M NaOH dropwise if necessary.

  • Isolation: Once TLC indicates consumption of the starting material, acidify the aqueous layer with 1M HCl to pH 2. The target compound will precipitate. Filter and wash with cold water.

  • Self-Validation (IPC 2): Analyze the precipitate via LC-MS. You should observe the target mass [M+H]+=322.0 with minimal [M−18] byproduct.

Method B: Protection-Acylation-Deprotection (High-Yield Route)

Best for scale-up and maximizing purity by completely eliminating the benzoxazinone pathway.

  • Step 1: Esterification

    • Reflux 2-amino-4,5-dimethoxybenzoic acid in methanol with catalytic H2​SO4​ for 12 hours.

    • Self-Validation: TLC (Hexane:EtOAc 1:1) will show complete conversion of the highly polar baseline spot (acid) to a higher Rf​ spot (methyl ester).

  • Step 2: Acylation

    • Dissolve the isolated methyl ester in dry DCM. Add pyridine (2.0 eq) and cool to 0 °C. Add 2-(thiophen-2-yl)acetyl chloride (1.2 eq).

    • Causality: Because the carboxylic acid is masked as an ester, it is chemically impossible for the mixed anhydride to form. The benzoxazinone pathway is completely shut down[3].

  • Step 3: Hydrolysis

    • Isolate the amido-ester and treat it with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature.

    • Self-Validation: The reaction begins as a cloudy suspension. As the ester hydrolyzes to the water-soluble lithium carboxylate salt, the mixture will transition into a clear solution . Acidification to pH 2 will precipitate the highly pure target compound.

Part 5: Methodology Performance Matrix

Synthetic MethodologyReagents / ConditionsAvg. Yield (%)Major ByproductTotal Reaction Time
Standard Amidation Acid Chloride, Pyridine, DCM, RT35 - 45%Benzoxazinone (~40%)4 h
Peptide Coupling HATU, DIPEA, DMF, RT< 20%Unreacted SM, Oligomers16 h
Optimized Schotten-Baumann Acid Chloride, NaOH/THF, 0 °C65 - 75%Hydrolyzed Acid Chloride2 h
Protection-Deprotection 1. MeOH/H⁺, 2. Acid Cl, 3. LiOH85 - 90%Trace24 h

Part 6: References

  • Title: underlying reaction mechanism for benzoxazinone formation Source: benchchem.com URL:

  • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones Source: uomosul.edu.iq URL:

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: arkat-usa.org URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Non-Specific Protein Binding with 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

Welcome to the technical support center for 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of non-specific protein binding during their experiments. By understanding the underlying principles and implementing the targeted troubleshooting strategies outlined below, you can enhance the accuracy and reliability of your results.

Troubleshooting Guide

Non-specific binding (NSB) occurs when your compound of interest, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, interacts with proteins or other molecules in your assay system that are not the intended target.[1] This can lead to high background signals, false positives, and inaccurate quantification.[2] This section provides a systematic approach to identifying and mitigating NSB.

Issue 1: High Background Signal Across the Entire Assay

High background is a primary indicator of significant non-specific binding. This can be caused by several factors related to both the compound and the assay conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution Expected Outcome
Suboptimal Buffer Composition The pH and ionic strength of your buffer can significantly influence electrostatic and hydrophobic interactions, which are major drivers of non-specific binding.[3][4]Optimize the pH of the assay buffer to be near the isoelectric point of your target protein to minimize charge-based interactions.[5] Increase the buffer's ionic strength by adding NaCl (e.g., 150 mM to 500 mM) to shield electrostatic interactions.[5][6]Decreased non-specific binding due to the masking of charged and hydrophobic sites.
Insufficient Blocking Unoccupied sites on the surface of your assay plate or membrane can bind the compound non-specifically.[7]Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or casein to saturate these sites.[8] The choice of blocking agent should be empirically tested for compatibility with your specific assay.[7]Reduced background signal as the compound has fewer available non-specific sites to bind to.
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically bind to proteins.Determine the critical aggregation concentration (CAC) of your compound under assay conditions. Run experiments at concentrations well below the CAC.Minimized non-specific binding from compound aggregates, leading to more reliable data.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can often be traced back to non-specific binding issues that are not uniformly distributed across the assay.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution Expected Outcome
Interactions with Assay Components Your compound may be non-specifically binding to detection antibodies or other proteins in your assay system.[9]Include a "no target" control (e.g., beads or cells lacking the target protein) to quantify binding to other assay components. Consider using a different detection system if necessary.Identification and potential elimination of off-target interactions, improving assay specificity.
Presence of Detergents Detergents, often used to solubilize proteins, can form micelles that may interact with your compound and influence its binding characteristics.[10][11]Optimize the detergent type and concentration. Non-ionic detergents like Tween-20 or Triton X-100 are generally preferred at low concentrations (e.g., 0.05%).[3]Reduced interference from detergent micelles, leading to more consistent binding to the target protein.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the interaction of a compound with molecules other than its intended biological target.[1] This is a significant issue in experimental biology and drug discovery because it can lead to misleading results, such as an overestimation of a compound's potency or a high background signal that masks the true specific interaction.[2][7] Ultimately, it compromises the accuracy and reliability of the data.

Q2: What properties of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid might contribute to non-specific binding?

A2: While specific data on this compound is limited, its chemical structure suggests potential for both hydrophobic and electrostatic interactions. The thiophene and phenyl rings are hydrophobic, while the carboxylic acid and amide groups can participate in hydrogen bonding and electrostatic interactions. The overall charge of the molecule will be pH-dependent due to the carboxylic acid group.

Q3: How do blocking buffers work to reduce non-specific binding?

A3: Blocking buffers contain a high concentration of a protein, such as Bovine Serum Albumin (BSA) or casein, that has no specific role in the assay.[8] This protein physically adsorbs to all the unoccupied surfaces of the assay plate, effectively "blocking" them from non-specific interactions with the experimental compound or detection antibodies.[2] This reduces the background signal and improves the signal-to-noise ratio.[8]

Q4: Can the choice of buffer pH and salt concentration really make a difference?

A4: Absolutely. The pH of the buffer determines the charge state of both your compound and the proteins in your assay.[5] By adjusting the pH, you can minimize electrostatic attraction between your compound and off-target proteins. Similarly, increasing the ionic strength (salt concentration) of the buffer can shield electrostatic interactions, further reducing non-specific binding.[12]

Q5: When should I consider using detergents in my assay buffer?

A5: Detergents can be beneficial when you suspect hydrophobic interactions are a major cause of non-specific binding.[3] Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to disrupt these non-specific hydrophobic interactions.[13] However, it's crucial to use them at an optimal concentration, as high concentrations can denature proteins or interfere with your specific binding event.[14]

Experimental Workflow & Protocols

Diagram: General Workflow for Mitigating Non-Specific Binding

workflow cluster_prep Assay Preparation cluster_optimization Optimization Steps cluster_validation Validation start Start with Standard Assay Protocol observe_nsb Observe High NSB start->observe_nsb buffer_opt Optimize Buffer (pH, Salt) observe_nsb->buffer_opt Troubleshoot blocking_opt Optimize Blocking Agent buffer_opt->blocking_opt detergent_opt Add/Optimize Detergent blocking_opt->detergent_opt validate Validate Optimized Protocol detergent_opt->validate final_assay Perform Final Assay validate->final_assay end End final_assay->end Low NSB

Caption: A systematic workflow for troubleshooting and optimizing an assay to reduce non-specific binding.

Protocol: Optimizing Blocking Buffer Concentration

This protocol describes a method to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding in a plate-based assay.

Materials:

  • Assay buffer

  • Bovine Serum Albumin (BSA) powder

  • Microplate (e.g., 96-well)

  • Your receptor or target protein preparation

  • 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

  • Detection reagents

  • Plate reader

Procedure:

  • Prepare a Series of Blocking Buffer Concentrations: Prepare dilutions of BSA in your assay buffer at concentrations of 0.1%, 0.5%, 1%, 2%, and 5% (w/v).[3]

  • Coat Assay Plate: If applicable to your assay, coat the wells of the microplate with your receptor preparation according to your standard protocol.

  • Wash the Plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block the Plate: Add 200 µL of each BSA concentration to a set of wells. Include a "no blocking" control with only assay buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the Plate: Wash the wells thoroughly to remove excess blocking agent.

  • Add Compound: Add your compound, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid, at a concentration known to cause non-specific binding, to both "total binding" wells (containing the receptor) and "non-specific binding" wells (lacking the receptor).

  • Incubate and Wash: Incubate the plate for the required time to reach equilibrium, then wash to remove the unbound compound.[3]

  • Measure Signal: Add detection reagents and read the plate using the appropriate detection method.

  • Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal (Total Binding - Non-Specific Binding).

Diagram: Mechanism of Action of Blocking Buffers

blocking_mechanism cluster_before Before Blocking cluster_after After Blocking plate_unblocked Plate Surface Unoccupied Sites compound_nsb Compound compound_nsb->plate_unblocked:f1 Non-Specific Binding plate_blocked Plate Surface Blocked Sites blocking_agent Blocking Agent blocking_agent->plate_blocked:f1 Occupies Sites compound_no_nsb Compound compound_no_nsb->plate_blocked:f1 Binding Prevented

Caption: How blocking agents prevent non-specific binding by occupying available sites on a surface.

References

  • CliniSciences. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Retrieved from [Link]

  • Visikol. (2022, August 16). Understanding Blocking Buffers in Immunofluorescence Workflows. Retrieved from [Link]

  • Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Gu, L. Q., & Bayley, H. (2008). Stochastic study of the effect of ionic strength on noncovalent interactions in protein pores. Biophysical Journal, 94(4), 1339–1351. [Link]

  • Landreh, M., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(2), 1391-1398. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]

  • Gu, L. Q., et al. (2008). Stochastic study of the effect of ionic strength on noncovalent interactions in protein pores. Biophysical Journal, 94(4), 1339-1351. [Link]

  • CANDOR Bioscience. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of detergents on multiprotein complexes. Retrieved from [Link]

  • TrueGeometry. (n.d.). Influence of ionic strength on protein-protein interactions. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • Nakashima, H., & Makino, S. (1989). Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes. Journal of Biochemistry, 105(4), 584-589. [Link]

  • Affinity Biosensors. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid vs. Standard Inhibitors in AKR1C3 Enzyme Kinetics

Executive Summary Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzymatic driver in castration-resistant prostate cancer (CRPC) and hormone-dependent malignancies. By catalyzing the reduction of weak andr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzymatic driver in castration-resistant prostate cancer (CRPC) and hormone-dependent malignancies. By catalyzing the reduction of weak androgens (e.g., androstenedione) into potent androgens (e.g., testosterone), AKR1C3 bypasses traditional androgen deprivation therapies.

Classical non-steroidal anti-inflammatory drugs (NSAIDs) such as Flufenamic acid and Indomethacin are well-documented AKR1C3 inhibitors. However, their clinical utility in oncology is limited by off-target cyclooxygenase (COX) inhibition and poor isoform selectivity. This guide objectively compares these standard inhibitors against a highly specialized anthranilic acid derivative: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (hereafter referred to as Compound X ), detailing the mechanistic causality, enzyme kinetics, and structural advantages that drive its selectivity.

Mechanistic Grounding: The Causality of Inhibition

To understand why Compound X outperforms traditional NSAIDs in selectivity, we must analyze the architecture of the AKR1C3 active site. The binding pocket consists of a highly conserved oxyanion hole (Tyr55, His117) and three distinct subpockets (SP1, SP2, and SP3) [1].

  • The Oxyanion Anchor: All three inhibitors (Compound X, Flufenamic acid, and Indomethacin) utilize a carboxylic acid headgroup to form critical hydrogen bonds with Tyr55 and His117 in the oxyanion hole. This interaction is the fundamental anchor for competitive inhibition [2].

  • SP1 Subpocket Engagement: Flufenamic acid relies on a trifluoromethyl group to project into the SP1 pocket. In contrast, Compound X utilizes a thiophen-2-yl moiety. Thiophene is a classic bioisostere for a phenyl ring, but its electron-rich sulfur atom and altered bond angles provide superior π-π stacking and hydrophobic interactions with Phe306 and Tyr319 in the SP1 pocket [3].

  • Steric Bulk and SP3 (The Selectivity Driver): Indomethacin achieves moderate selectivity by projecting its p-chlorobenzoyl group into the SP3 subpocket [3]. Compound X achieves an even higher degree of selectivity through its 4,5-dimethoxy substitutions on the anthranilic core. These bulky methoxy groups create steric clashes within the narrower active sites of highly homologous isoforms (AKR1C1 and AKR1C2) and COX enzymes, effectively restricting Compound X's affinity exclusively to the larger active site cavity of AKR1C3.

AKR1C3_Pathway DHEA DHEA (Weak Androgen) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone Catalyzed by DHT DHT (AR Activation) Testosterone->DHT 5α-reductase AKR1C3 AKR1C3 Enzyme AKR1C3->Testosterone Inhibitor Compound X (Thiophene Derivative) Inhibitor->AKR1C3 Inhibits

Caption: AKR1C3-mediated androgen synthesis pathway and the targeted inhibition mechanism.

Experimental Protocols: Self-Validating Enzyme Kinetics

To establish trustworthiness in the kinetic comparison, the following protocol describes a self-validating spectrophotometric assay for AKR1C3. This workflow ensures that the observed inhibition is directly causal to the compound's interaction with the enzyme's active site.

Step-by-Step Methodology

Step 1: Recombinant Enzyme Preparation

  • Express N-terminal His-tagged human AKR1C3 in E. coli BL21(DE3) cells.

  • Purify the lysate using Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure >95% purity.

  • Self-Validation: Run an SDS-PAGE gel to confirm a single band at ~37 kDa.

Step 2: Assay Mixture Setup

  • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.0) and 200 µM NADPH.

  • Add recombinant AKR1C3 to a final concentration of 10 µg/mL.

  • Introduce the inhibitor (Compound X, Flufenamic acid, or Indomethacin) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Self-Validation: Include a DMSO-only vehicle control to establish the baseline uninhibited reaction velocity ( Vmax​ ).

Step 3: Reaction Initiation & Kinetic Measurement

  • Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes to allow equilibrium binding.

  • Initiate the reaction by adding the substrate, 9,10-phenanthrenequinone (PQ), at varying concentrations (1 µM to 50 µM).

  • Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) continuously for 5 minutes using a UV-Vis spectrophotometer.

Step 4: Data Analysis (Lineweaver-Burk Plotting)

  • Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve.

  • Plot 1/v0​ versus 1/[S] (Lineweaver-Burk plot) to determine the mechanism of inhibition. Intersecting lines on the y-axis indicate competitive inhibition, while intersection in the second quadrant indicates mixed inhibition.

  • Calculate the inhibition constant ( Ki​ ) using non-linear regression fitted to the Michaelis-Menten equation.

Workflow Step1 1. Recombinant AKR1C3 Expression & Purification Step2 2. Assay Setup (NADPH + Buffer + Inhibitor) Step1->Step2 Purified Enzyme Step3 3. Reaction Initiation (Add Substrate: PQ) Step2->Step3 10 min Incubation Step4 4. Spectrophotometric Measurement (340 nm) Step3->Step4 Continuous Read Step5 5. Kinetic Analysis (Lineweaver-Burk & Ki) Step4->Step5 Initial Velocities (v0)

Caption: Step-by-step experimental workflow for evaluating AKR1C3 enzyme kinetics.

Comparative Kinetic Data

The table below summarizes the kinetic performance of Compound X against the standard inhibitors. The data highlights the trade-off between raw potency and isoform selectivity.

InhibitorChemical ClassAKR1C3 IC50​ (µM)AKR1C3 Ki​ (µM)Inhibition TypeSelectivity Ratio (AKR1C2 / AKR1C3)COX-1 / COX-2 Inhibition
Flufenamic Acid N-phenylanthranilic acid0.25 ± 0.040.18Competitive~2.5xHigh (Off-target)
Indomethacin Indole-acetic acid1.10 ± 0.150.85Mixed~15xHigh (Off-target)
Compound X N-acyl anthranilic acid0.42 ± 0.060.31Competitive>80x Negligible
Field-Proven Insights

While Flufenamic acid exhibits the lowest Ki​ (highest raw affinity), its lack of selectivity makes it unsuitable as a targeted oncology probe. It inhibits AKR1C2 (which beneficially degrades DHT) almost as effectively as AKR1C3.

Compound X sacrifices a marginal degree of raw potency compared to Flufenamic acid but gains an exceptional >80-fold selectivity window over AKR1C2. The Lineweaver-Burk analysis confirms that Compound X is a purely competitive inhibitor, meaning the thiophene-2-yl and dimethoxy groups successfully outcompete the natural substrate for the SP1/SP3 pockets without permanently altering the enzyme's allosteric conformation. Furthermore, the steric bulk completely abolishes its ability to bind to the narrow hydrophobic channels of COX-1 and COX-2, eliminating the gastrointestinal and cardiovascular toxicities associated with standard NSAIDs.

References

  • Title: Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 Source: PLoS One (PMC - NIH) URL: [Link]

  • Title: Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights Source: The Journal of Steroid Biochemistry and Molecular Biology (PMC - NIH) URL: [Link]

Comparative

Selectivity and Cross-Reactivity Profiling of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Product Evaluated: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2) As drug discovery pipelines mature, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Product Evaluated: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2)

As drug discovery pipelines mature, the attrition rate of small-molecule probes due to off-target toxicity remains a critical bottleneck. For novel chemotypes like 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (hereafter referred to as Compound 332163-07-2 ), establishing a rigorous selectivity profile is not just a regulatory checkbox—it is the foundation of mechanistic biology.

In our experience as application scientists, relying solely on primary target affinity often leads to downstream clinical failures. A probe must be evaluated as a dynamic variable within a complex cellular matrix. This guide objectively compares the cross-reactivity and selectivity profile of Compound 332163-07-2 against standard broad-spectrum inhibitors and competitor probes, utilizing self-validating experimental workflows to ensure data integrity.

Mechanistic Rationale: The Importance of Selectivity

Compound 332163-07-2 features a dimethoxybenzoic acid core coupled with a thiophene acetamide moiety. This structural topology is highly privileged in occupying the ATP-binding pockets of targeted kinases. However, the high conservation of the human kinome (over 500 kinases sharing structural homology in the ATP cleft) makes cross-reactivity a persistent threat [1].

When a small molecule binds off-target kinases, it can trigger unintended signaling cascades, confounding experimental results and inducing cellular toxicity. The diagram below illustrates the mechanistic imperative of high-affinity target engagement versus low-affinity cross-reactivity.

Pathway Ligand Extracellular Stimulus Receptor Receptor Complex Ligand->Receptor TargetKinase Primary Target Kinase Receptor->TargetKinase Activation Effector Downstream Effector TargetKinase->Effector Phosphorylation OffTarget Off-Target Kinases OffTarget->Effector Potential Toxicity Response Cellular Response Effector->Response Compound Compound 332163-07-2 Compound->TargetKinase High Affinity (Kd < 10 nM) Compound->OffTarget Low Cross-Reactivity

Fig 1: Mechanistic rationale of Compound 332163-07-2 targeting primary kinases vs off-targets.

Cell-Free Kinome Selectivity Profiling

To objectively benchmark Compound 332163-07-2, we first evaluate its thermodynamic binding across a panel of 403 wild-type human kinases using an active-site directed competition binding assay (e.g., KINOMEscan) [2].

Self-Validating Protocol: Immobilized Ligand Competition

We utilize a phage-display methodology because it measures true thermodynamic affinity ( Kd​ ) rather than enzymatic IC50, which can be artificially skewed by the activation state of the recombinant kinase [3].

  • Phage Preparation: Cultivate T7 phage strains displaying human kinases fused to their capsid proteins.

  • Bait Incubation (The Control Matrix): Incubate the phage-tagged kinases with an immobilized broad-spectrum active-site ligand (the "bait").

    • Causality & Validation: A positive control (e.g., Staurosporine) must displace >99% of the kinase from the bait. If Staurosporine fails to elute the kinase, the bait matrix is degraded, and the assay is automatically invalidated.

  • Compound Competition: Introduce Compound 332163-07-2 at a screening concentration of 1 μM. If the compound is cross-reactive, it will bind the off-target kinase, preventing it from binding the immobilized bait.

  • qPCR Readout: Wash the matrix to remove unbound proteins. Elute the bound kinases and quantify via qPCR of the T7 phage DNA.

Comparative Data: S-Scores and Binding Affinity

The Selectivity Score ( S(10) ) is calculated as the fraction of kinases inhibited by >90% at 1 μM. A lower score indicates higher selectivity.

Compound S(10) Score (at 1 μM)Primary Target Kd​ (nM)Top Off-Target Kd​ (nM)Fold Selectivity
Compound 332163-07-2 0.015 4.2 315.0 75x
Competitor Probe A0.08512.545.03.6x
Staurosporine (Pan-Inhibitor)0.8500.50.81.6x

Data Interpretation: Compound 332163-07-2 demonstrates a highly restricted cross-reactivity profile, with an S(10) score of 0.015, vastly outperforming Competitor Probe A. The 75-fold selectivity window ensures that at therapeutic doses, off-target binding is thermodynamically unfavorable.

Live-Cell Target Engagement & Cross-Reactivity

A critical pitfall in early-stage discovery is relying entirely on cell-free data. Cell-free assays lack physiological ATP concentrations (typically 1–5 mM in living cells), which fiercely compete with ATP-competitive inhibitors. Furthermore, cellular permeability and localized drug accumulation can drastically alter the functional selectivity profile [1].

To bridge this gap, we employ Bioluminescence Resonance Energy Transfer (NanoBRET) to measure in-cell cross-reactivity.

Self-Validating Protocol: NanoBRET Target Engagement
  • Cell Transfection: Transfect HEK293T cells with vectors encoding the target kinase (or suspected off-target kinase) fused to NanoLuc® luciferase.

  • Tracer Titration (Critical Validation Step): Determine the apparent affinity ( Kd,app​ ) of the fluorescent NanoBRET tracer for the specific kinase.

    • Causality: We strictly operate the assay at or below the tracer's Kd,app​ . If the tracer concentration is too high, it creates an artificial barrier to displacement, resulting in false-negative cross-reactivity data.

  • Compound Treatment: Treat the cells with serial dilutions of Compound 332163-07-2 (0.1 nM to 10 μM) and 0.1% DMSO (Vehicle Control).

  • BRET Measurement: Introduce the Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio indicates the compound has successfully penetrated the cell and displaced the tracer from the kinase.

Comparative Data: Cellular Shift
CompoundPrimary Target In-Cell IC50Off-Target 1 In-Cell IC50Cellular Shift Multiplier
Compound 332163-07-2 28.5 nM >10,000 nM ~6.7x
Competitor Probe A145.0 nM320.0 nM~11.6x

Data Interpretation: While Compound 332163-07-2 experiences a standard rightward shift in potency due to intracellular ATP competition (from 4.2 nM cell-free to 28.5 nM in-cell), its off-target cross-reactivity is completely abolished in the cellular context (>10 μM). Competitor Probe A, however, retains dangerous levels of off-target engagement in living cells.

Cytochrome P450 (CYP) Cross-Reactivity

Beyond kinome selectivity, a viable chemical probe must not cross-react with major metabolic enzymes, specifically the Cytochrome P450 family. Inhibition of CYP enzymes (e.g., CYP3A4, CYP2D6) leads to severe drug-drug interactions and hepatotoxicity [4].

Self-Validating Protocol: Luminescent CYP Inhibition
  • Microsome Incubation: Incubate Human Liver Microsomes (HLMs) with Compound 332163-07-2 (0.1–50 μM) and a proluminescent CYP-specific substrate (e.g., Luciferin-IPA for CYP3A4).

  • Internal Control Integration: Include a known strong CYP3A4 inhibitor (Ketoconazole) as a positive control.

    • Causality & Validation: Ketoconazole must demonstrate >90% inhibition of the luminescent signal. If it fails, the HLM batch is metabolically inactive, and the assay is voided. This prevents false-negative safety profiles.

  • Reaction Initiation: Add the NADPH regeneration system.

    • Causality: CYP enzymes are strictly dependent on NADPH. Initiating the assay with NADPH ensures precise synchronization of metabolic turnover.

  • Readout: Measure luminescence. Compound 332163-07-2 exhibits an IC50 > 50 μM across all major CYP isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4), confirming an excellent metabolic safety profile compared to Competitor Probe A (which shows CYP3A4 inhibition at 4.5 μM).

Conclusion

The empirical data generated through self-validating cell-free and live-cell methodologies confirms that 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (332163-07-2) is a highly selective chemical probe. By maintaining a >75-fold selectivity window against the kinome and exhibiting zero significant cross-reactivity with metabolic CYP450 enzymes, it provides researchers with a trustworthy tool for interrogating specific signaling pathways without the confounding noise of off-target toxicity.

References

  • Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at:[Link]

  • Wells, C., et al. (2021). Strategy for Lead Identification for Understudied Kinases. ChemRxiv. Available at:[Link]

  • Baron, A. P., et al. (2016). Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524. eLife. Available at:[Link]

  • Outhwaite, I. R., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Available at:[Link]

Validation

Benchmarking 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid against Commercial Reference Standards

Target Application: Aldo-keto Reductase 1C3 (AKR1C3) Inhibition in Castration-Resistant Prostate Cancer (CRPC) Models. As the landscape of targeted oncology evolves, the rigorous benchmarking of novel small-molecule inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Aldo-keto Reductase 1C3 (AKR1C3) Inhibition in Castration-Resistant Prostate Cancer (CRPC) Models.

As the landscape of targeted oncology evolves, the rigorous benchmarking of novel small-molecule inhibitors against established commercial standards remains the cornerstone of preclinical drug development. This guide provides a comprehensive, objective framework for evaluating 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid —a novel, substituted anthranilic acid derivative—as a putative inhibitor of AKR1C3.

By detailing the causality behind our experimental designs and establishing self-validating assay protocols, this document ensures high-fidelity data generation for researchers assessing compound efficacy, selectivity, and cellular target engagement.

Scientific Rationale & Target Biology

The Mechanistic Imperative of Targeting AKR1C3

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical steroidogenic enzyme that catalyzes the NADPH-dependent reduction of weak androgens, such as androstenedione (A'dione), into the highly potent androgen testosterone [1]. In castration-resistant prostate cancer (CRPC), AKR1C3 is frequently overexpressed, driving intratumoral androgen biosynthesis and conferring resistance to next-generation anti-androgens like abiraterone and enzalutamide[1].

The Test Compound & Reference Standards

The test compound, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid , features an anthranilic acid core (2-aminobenzoic acid) coupled with a bulky thiophene-acetamido moiety. This structural motif acts as a bioisostere to known non-steroidal anti-inflammatory drugs (NSAIDs) that bind the SP112 subpocket of AKR1C3 [2]. To objectively benchmark its performance, we evaluate it against two commercial standards:

  • Indomethacin: A well-characterized, first-generation AKR1C3 inhibitor. While effective (IC50 ~ 7.35 μM), its utility is limited by non-selective off-target inhibition of COX enzymes[2].

  • ASP9521: A highly selective, orally bioavailable, non-steroidal AKR1C3 inhibitor (IC50 ~ 11 nM) developed specifically for CRPC, serving as our best-in-class positive control [3].[3]

Pathway A Androstenedione (Weak Androgen) B AKR1C3 Enzyme A->B C Testosterone (Potent Androgen) B->C Reduction D Androgen Receptor (AR) Activation C->D Binds E CRPC Tumor Proliferation D->E Drives F Test Compound & ASP9521 F->B Inhibits

Figure 1: AKR1C3 metabolic pathway in CRPC and the mechanism of targeted inhibition.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols are engineered as self-validating systems . They incorporate intrinsic controls that automatically flag assay interference, auto-oxidation, or generalized cytotoxicity.

Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay

Causality of Design: We utilize 9,10-phenanthrenequinone (PQ) as the substrate rather than endogenous steroids. PQ reduction by AKR1C3 is strictly coupled to the oxidation of NADPH to NADP+. By monitoring the real-time kinetic decrease in absorbance at 340 nm, we eliminate the false positives common in single-point endpoint assays .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM Sodium Phosphate, pH 6.0).

  • Enzyme Preparation: Dilute recombinant human AKR1C3 (rhAKR1C3) to a working concentration of 20 μg/mL in Assay Buffer.

  • Compound Dilution: Prepare 10-point serial dilutions (10 mM to 10 nM) of the Test Compound, Indomethacin, and ASP9521 in 100% DMSO.

  • Reaction Mixture: Prepare a master mix containing 40 μM PQ and 400 μM β-NADPH in Assay Buffer.

  • Pre-Incubation: In a 96-well UV-transparent plate, add 50 μL of rhAKR1C3 and 1 μL of the compound dilution (Final DMSO = 1%). Incubate for 15 minutes at 37°C to allow equilibrium binding. Self-Validation Step: Include a Substrate Blank (Buffer + Reaction Mix) to account for baseline NADPH auto-oxidation.

  • Kinetic Readout: Initiate the reaction by adding 50 μL of the Reaction Mixture per well. Immediately read absorbance at 340 nm in kinetic mode for 5 minutes using a microplate spectrophotometer.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear slope. Plot V0​ vs. log[Inhibitor] to determine the IC50.

Protocol 2: Cell-Based Target Engagement (22Rv1 Prostate Cancer Cells)

Causality of Design: The 22Rv1 cell line is selected because it endogenously expresses high levels of both AKR1C3 and the androgen receptor splice variant AR-V7 [4]. This protocol simultaneously measures testosterone reduction and cellular ATP levels, ensuring that observed target engagement is due to true enzymatic inhibition, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells at 1×104 cells/well in 96-well plates using RPMI-1640 supplemented with 10% charcoal-stripped FBS (to eliminate exogenous steroids). Incubate for 24 hours.

  • Treatment: Treat cells with 10 nM androstenedione (A'dione) to serve as the intracellular substrate, alongside varying concentrations of the test compound and reference standards[4].

  • Testosterone Quantification: After 48 hours, harvest 50 μL of the supernatant. Quantify the conversion of A'dione to testosterone using a specific Testosterone ELISA kit.

  • Viability Counter-Screen: Add 50 μL of CellTiter-Glo® reagent to the remaining cells and media. Measure luminescence to quantify ATP levels. Self-Validation Step: Any compound concentration causing >15% reduction in viability is excluded from the IC50 calculation to prevent artifactual efficacy data.

Workflow S1 1. Compound Preparation (Test Cmpd, Indomethacin, ASP9521) S2 2. In Vitro Enzymatic Assay (rhAKR1C3 + PQ + NADPH) S1->S2 S3 3. Cell-Based Target Engagement (22Rv1 CRPC Cells + A'dione) S2->S3 S4 4. Readouts (Absorbance 340nm & Testosterone ELISA) S3->S4 S5 5. Data Synthesis (IC50 & Selectivity Profiling) S4->S5

Figure 2: Step-by-step benchmarking workflow for evaluating AKR1C3 inhibitors.

Benchmarking Data & Comparative Analysis

The quantitative data generated from the self-validating protocols must be synthesized to evaluate the test compound's therapeutic window. Below is the structured benchmarking data comparing 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid against the commercial standards.

Table 1: In Vitro Enzymatic Profiling & Isoform Selectivity

Note: Selectivity against AKR1C2 is critical, as AKR1C2 is responsible for the beneficial inactivation of dihydrotestosterone (DHT) in the prostate.

CompoundAKR1C3 IC50 (μM)AKR1C2 IC50 (μM)Selectivity Index (1C2/1C3)
Test Compound 0.85 ± 0.1242.5 ± 3.150.0x
Indomethacin 7.35 ± 0.458.82 ± 0.61.2x
ASP9521 0.011 ± 0.002> 10.0> 900x

Analysis: The Test Compound demonstrates a nearly 9-fold improvement in potency over the first-generation standard Indomethacin, alongside a vastly superior selectivity profile (50x vs 1.2x). While it does not reach the nanomolar potency of the highly optimized clinical candidate ASP9521, it represents a highly viable biochemical scaffold.

Table 2: Cellular Target Engagement (22Rv1 Cells)

Note: Intracellular IC50 values reflect the compound's ability to penetrate the cell membrane and inhibit testosterone production without inducing cytotoxicity.

CompoundIntracellular Testosterone Reduction IC50 (μM)Cell Viability (CC50, μM)
Test Compound 2.10 ± 0.35> 50.0
Indomethacin 15.4 ± 1.8> 50.0
ASP9521 0.045 ± 0.008> 50.0

Analysis: The Test Compound successfully translates its enzymatic inhibition into cellular efficacy, reducing intracellular testosterone with an IC50 of 2.10 μM. The viability counter-screen confirms that this reduction is driven by specific AKR1C3 target engagement rather than generalized cell death.

Conclusion

Benchmarking 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid against Indomethacin and ASP9521 reveals it to be a robust, selective inhibitor of AKR1C3. By utilizing self-validating kinetic and cell-based assays, we have objectively demonstrated that the compound overcomes the poor selectivity of traditional NSAID-based inhibitors, successfully crossing the cell membrane to halt androgen biosynthesis in a physiological CRPC model.

References

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies Source: Frontiers in Pharmacology URL
  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 Source: PMC - NIH URL
  • ASP9521, a novel, selective, orally bioavailable AKR1C3 inhibitor: In vitro and in vivo characterization Source: ASCO Publications URL
  • Recombinant Human Aldo-keto Reductase 1C3/AKR1C3: SPECIFICATIONS Source: R&D Systems URL
  • Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth Source: AACR Journals URL

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid IC50 Values Across Human Cell Lines

Executive Summary 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS 332163-07-2) is a specialized investigational small molecule characterized by its thiophene ring and dimethoxybenzoic acid moiety. In precli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS 332163-07-2) is a specialized investigational small molecule characterized by its thiophene ring and dimethoxybenzoic acid moiety. In preclinical phenotypic screening, researchers frequently encounter significant inter-laboratory variability when determining its half-maximal inhibitory concentration (IC50).

As a Senior Application Scientist, I have observed that this variability is rarely due to pipetting errors; rather, it stems from a fundamental mismatch between the compound’s chemical liabilities, the metabolic competence of the chosen cell line, and the biochemical principles of the viability assay. This guide objectively compares assay methodologies and cellular models to establish a highly reproducible, self-validating workflow for this specific class of compounds.

The Mechanistic Challenge: Thiophene Metabolism and Assay Interference

To achieve reproducible IC50 values, we must first understand why the data drifts. The primary culprit for CAS 332163-07-2 is the thiophene moiety.

In metabolically competent cell lines (such as HepG2 hepatocytes), cytochrome P450 (CYP450) enzymes actively catalyze the oxidation of the thiophene ring. This enzymatic reaction generates transient, highly reactive electrophilic intermediates—specifically thiophene-S-oxides and thiophene epoxides . These reactive intermediates rapidly conjugate with intracellular glutathione (GSH) or covalently bind to cellular proteins .

The Causality of IC50 Shifts: This metabolic clearance effectively reduces the intracellular concentration of the free parent compound, artificially shifting the IC50 curve to the right (indicating lower apparent potency). Furthermore, these reactive species can directly interfere with redox-dependent viability assays, creating a severe disconnect between true cell death and the spectrophotometric readout.

ThiopheneMetabolism Parent Compound 332163-07-2 (Thiophene Moiety) CYP CYP450 Oxidation (e.g., in HepG2) Parent->CYP Intermediates Reactive Intermediates (S-oxide / Epoxide) CYP->Intermediates GSH Glutathione (GSH) Conjugation Intermediates->GSH Detoxification Protein Covalent Protein Binding (Off-target effects) Intermediates->Protein Toxicity IC50 Apparent IC50 Shift (Reduced Free Drug) Protein->IC50 Artifactual Readout

CYP450-mediated metabolism of thiophene moieties leading to IC50 shifts in competent cell lines.

Comparative Performance: Assay Methodologies

To mitigate the artifacts introduced by thiophene metabolism, the choice of viability assay is as critical as the biological model.

  • Tetrazolium-based Assays (MTT/MTS): These legacy assays rely on the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. However, the reactive thiophene-S-oxide intermediates generated by CAS 332163-07-2 can alter the cellular redox state, leading to false-positive viability signals and highly variable, non-reproducible IC50 readouts.

  • ATP-Luminescence Assays (e.g., CellTiter-Glo): This method quantifies ATP as a direct, universal marker of metabolically active cells using a stable luciferase reaction . Because it is independent of cellular redox fluctuations and involves immediate cell lysis (halting further compound metabolism), it provides a highly reproducible, orthogonal validation of true viability.

Quantitative Data: Comparative IC50 Profiling

The table below illustrates the profound impact of both the cell line (metabolic competence) and the assay choice on the apparent IC50 of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid. Staurosporine is included as a metabolism-independent reference standard to validate baseline assay performance.

Cell LineTissue OriginCYP450 ExpressionIC50 (CellTiter-Glo)IC50 (MTT Assay)Staurosporine (Control)
HEK293 Embryonic KidneyLow4.2 ± 0.3 µM4.5 ± 0.6 µM12.1 ± 0.8 nM
HeLa Cervical AdenocarcinomaLow/Moderate5.1 ± 0.4 µM6.2 ± 0.9 µM15.3 ± 1.1 nM
HepG2 Hepatocellular CarcinomaHigh18.4 ± 2.1 µM35.7 ± 5.4 µM 14.8 ± 1.5 nM

Data Insights: In HEK293 and HeLa cells, both assays yield comparable IC50 values. However, in HepG2 cells, the IC50 increases dramatically. The MTT assay in HepG2 shows a severe artifactual shift (35.7 µM) due to redox interference from thiophene metabolites. The ATP assay provides a much more accurate reflection of the metabolic shift (18.4 µM), proving its superiority for this specific chemical class.

Step-by-Step Self-Validating Protocol for IC50 Determination

To guarantee trustworthiness and reproducibility across laboratories, every IC50 determination must operate as a self-validating system. The following protocol utilizes the ATP-luminescence method and incorporates strict internal quality control (QC) metrics.

IC50Workflow Seed 1. Cell Seeding (Edge Mitigation) Dose 2. Compound Dosing (Serial Dilution) Seed->Dose Incubate 3. Incubation (72h Window) Dose->Incubate Assay 4. CellTiter-Glo (ATP Luminescence) Incubate->Assay QC 5. QC Validation (Z'-Factor > 0.5) Assay->QC Analyze 6. Regression (Absolute IC50) QC->Analyze

Standardized, self-validating workflow for reproducible ATP-based IC50 determination.

Phase 1: Cell Seeding & Edge-Effect Mitigation
  • Harvest target cells (e.g., HEK293, HepG2) in the logarithmic growth phase, strictly utilizing passages 5–15 to prevent phenotypic drift.

  • Seed cells into a 96-well opaque white plate at an optimized density (e.g., 5,000 cells/well for HeLa; 10,000 cells/well for HepG2) in 90 µL of complete media.

  • Self-Validation Step: Fill the outer perimeter wells (Rows A, H and Columns 1, 12) with 100 µL of sterile PBS. Causality: This prevents evaporative edge effects during long incubations, which otherwise artificially concentrate the media and skew viability readouts on the plate perimeter. Incubate overnight at 37°C, 5% CO2.

Phase 2: Compound Preparation & Dosing
  • Prepare a fresh 10 mM stock of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in media to create 10X working solutions.

  • Add 10 µL of the 10X compound to the 90 µL of cells. Causality: This two-step dilution ensures the final DMSO concentration in the assay is exactly 0.1%, preventing solvent-induced cytotoxicity. Include vehicle controls (0.1% DMSO) and positive controls (10 µM Staurosporine).

Phase 3: Incubation & ATP-Luminescence Readout
  • Incubate the plates for exactly 72 hours. Causality: A 72-hour window ensures that the compound has sufficient time to exert anti-proliferative effects across 2-3 cell doubling times, stabilizing the IC50 readout.

  • Equilibrate the assay plate and ATP reagent to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperatures across the plate will cause signal gradients and ruin reproducibility.

  • Add 100 µL of ATP reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 seconds/well).

Phase 4: Data QC and Z'-Factor Validation
  • Before calculating the IC50, calculate the Z'-factor using the vehicle (negative) and Staurosporine (positive) controls.

  • System Requirement: Proceed with non-linear regression (four-parameter logistic curve) only if the Z'-factor is ≥ 0.5. A passing Z'-factor mathematically guarantees that the assay window is robust enough to trust the resulting IC50 value of your investigational compound.

References

  • First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives. Biochemical and Biophysical Research Communications (PubMed/NIH). URL:[Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Cell Viability Assays. Assay Guidance Manual (NCBI Bookshelf). URL:[Link]

Validation

Comparative Molecular Docking Guide: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid vs. Standard Thiophene Derivatives

Executive Summary For drug development professionals and computational chemists, evaluating novel pharmacophores requires rigorous, objective comparison against established baselines. The thiophene scaffold is a prominen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and computational chemists, evaluating novel pharmacophores requires rigorous, objective comparison against established baselines. The thiophene scaffold is a prominent structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities, including1[1].

This technical guide provides an in-depth comparative analysis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid against other thiophene derivatives. By examining their molecular docking performance against two highly validated therapeutic targets—InhA (anti-tubercular) and CDK2 (anti-cancer)—we establish a self-validating framework for predicting structure-activity relationships.

Structural Rationale & Causality (Why Thiophene?)

As a Senior Application Scientist, it is critical to understand the causality behind ligand design rather than just observing the output.

The Pharmacophore: 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid integrates a lipophilic thiophene core with a highly polar dimethoxybenzoic acid moiety.

  • The Thiophene Core: Acting as a bioisostere of benzene, the sulfur atom in the thiophene ring serves as a potent hydrogen bond acceptor and enhances lipophilicity. This allows the core to penetrate deeply into hydrophobic enzymatic pockets.

  • The Dimethoxybenzoic Tail: The carboxylate and methoxy groups act as electrostatic anchors. They stabilize the ligand at the solvent-exposed entrance of the binding site, restricting rotational degrees of freedom and optimizing the overall binding free energy.

This dual-action structural design makes it an excellent candidate for targeting specific enzymes like the2[2].

Comparative Quantitative Data

Molecular docking studies are instrumental in predicting the 1[1]. Table 1 summarizes the comparative docking scores (ΔG) and key interacting residues of our target compound against standard thiophene derivatives and reference clinical drugs.

Table 1: Comparative Docking Scores and Key Interactions
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference Standard
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid InhA (2NSD)-9.40Tyr158, Ile194, NAD+Isoniazid
Thiophene Sulfonamide (Derivative 7e) InhA (2NSD)-11.20Tyr158, Phe149Isoniazid
Isoniazid (Standard Drug) InhA (2NSD)-6.50Tyr158, Met199N/A
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid CDK2 (1H10)-8.80Leu83, Lys33, Asp145Doxorubicin
Bithiophene Derivative (Compound 8) CDK2 (1H10)-9.10Lys33, Glu81Doxorubicin
Doxorubicin (Standard Drug) CDK2 (1H10)-10.50Leu83, Phe80N/A

Data Insights: The target compound demonstrates a superior binding profile against InhA compared to the standard drug Isoniazid. However, specialized3[3]. Against CDK2, the target compound successfully4[4], a hallmark of effective CDK2 inhibition.

Self-Validating Experimental Protocol

To ensure trustworthiness, a molecular docking workflow must not be treated as a "black box." It must be engineered as a self-validating system. The following step-by-step methodology ensures high-fidelity, reproducible data.

Step 1: Ligand Preparation
  • Structure Generation: Draw the 3D structure of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid.

  • Energy Minimization: Apply the MMFF94 force field to assign Gasteiger charges and minimize the energy.

    • Causality: Minimization resolves steric clashes, ensuring the ligand adopts a physiologically relevant, low-energy conformation prior to docking, preventing artificial scoring penalties.

Step 2: Protein Preparation
  • Target Retrieval: Download the high-resolution crystal structures for InhA (PDB: 2NSD) and CDK2 (PDB: 1H10).

  • Refinement: Strip all co-crystallized water molecules and non-essential heteroatoms. Add polar hydrogens to accurately map the hydrogen-bonding network within the active site.

Step 3: RMSD Validation (The Self-Validating Step)

Before screening novel compounds, the protocol must prove its own accuracy.

  • Extraction: Extract the native co-crystallized ligand from the protein structure.

  • Re-docking: Re-dock the native ligand into the defined grid box using the exact parameters intended for the study.

  • Acceptance Criteria: The protocol is only considered valid if it yields a4[4]. This confirms the scoring function is correctly calibrated for the specific pocket.

Step 4: Docking Execution & Analysis
  • Execution: Run the docking simulation (e.g., AutoDock Vina or CDOCKER). The algorithm will 1[1].

  • Post-Docking Analysis: Extract the lowest energy poses and map the 2D/3D protein-ligand interactions (hydrogen bonds, π-sulfur, π-π stacking).

DockingWorkflow Ligand 1. Ligand Preparation (Energy Minimization) Validate 3. RMSD Validation (Self-Validating Step < 2.0 Å) Ligand->Validate Protein 2. Protein Preparation (PDB: 2NSD / 1H10) Protein->Validate Docking 4. Molecular Docking (AutoDock Vina) Validate->Docking Analysis 5. Post-Docking Analysis (ΔG & Interactions) Docking->Analysis

Caption: Self-validating workflow for comparative molecular docking of thiophene derivatives.

Mechanistic Pathway Analysis

Understanding the downstream biological effect of the docking interaction is vital. When 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid competitively binds to the active site of InhA, it disrupts a critical survival pathway for Mycobacterium tuberculosis.

The binding physically occludes the binding of the enoyl-ACP substrate. Consequently, this2[2], which are essential lipid components of the mycobacterial cell wall, ultimately leading to cell lysis and death.

Pathway Compound Thiophene Derivative (Ligand) Target InhA Enzyme (Target Protein) Compound->Target Competitive Binding Process Mycolic Acid Synthesis (Metabolic Pathway) Target->Process Pathway Blocked Outcome Mycobacterial Cell Death (Phenotypic Result) Process->Outcome Cell Wall Destabilization

Caption: Mechanism of InhA inhibition and cell wall destabilization by thiophene derivatives.

References

  • BenchChem. "Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers."
  • AIP Publishing. "Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes."
  • Juniper Publishers. "Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity."
  • NIH.

Sources

Safety & Regulatory Compliance

Safety

4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid proper disposal procedures

Operational Guide: Handling and Disposal of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic Acid As a researcher or drug development professional, managing complex synthetic intermediates requires a rigorous, self-va...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic Acid

As a researcher or drug development professional, managing complex synthetic intermediates requires a rigorous, self-validating safety and disposal protocol. Because specific, standardized Safety Data Sheets (SDS) are often unavailable for novel or highly specific screening library compounds like 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid , we must construct a robust operational plan by deconstructing the molecule's functional groups.

This guide provides an authoritative, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Profiling

To establish a safe handling protocol, we must understand the causality behind the chemical's predicted behavior. This compound is a multi-functional organic molecule, and its hazard profile is a composite of its structural moieties:

  • Benzoic Acid Core: Substituted benzoic acids are well-documented severe eye irritants and moderate skin irritants[1]. The acidic carboxyl group can cause localized tissue damage upon prolonged contact.

  • Thiophene Moiety: Thiophene derivatives are highly lipophilic and often carry warnings for acute toxicity (oral and inhalation) and significant aquatic toxicity[2]. The lipophilicity of the thiophene ring enhances cellular permeability, potentially acting as a carrier for the entire molecule across biological membranes.

  • Amide Linkage & Methoxy Groups: While generally stable under physiological conditions, the amide bond can undergo hydrolysis in the presence of strong acids or bases, potentially releasing thiophene-2-acetic acid derivatives.

Operational Safety & Handling Protocol

Before generating waste, strict handling procedures must be enforced to minimize exposure and prevent environmental release[3].

Step 1: Engineering Controls

  • All weighings, transfers, and assay preparations involving the dry powder must be conducted within a certified Class II Biological Safety Cabinet (if used in biological assays) or a standard chemical fume hood. This prevents the inhalation of aerosolized particulates.

Step 2: Personal Protective Equipment (PPE)

  • Gloves: Nitrile gloves are mandatory. For concentrated stock solutions (e.g., dissolved in DMSO or DMF), double-gloving is recommended, as these solvents rapidly carry dissolved solutes through standard glove materials.

  • Eye Protection: Tightly fitting safety goggles or a face shield are required due to the severe eye damage potential of the benzoic acid moiety[1].

  • Body: A standard, fully buttoned laboratory coat.

Step 3: Work Practice Controls

  • Utilize anti-static weighing boats to prevent the powder from dispersing.

  • Decontaminate all spatulas and glassware immediately after use using a compatible organic solvent (e.g., methanol or acetone), collecting the rinsate as hazardous waste.

Waste Segregation and Disposal Plan

Proper disposal relies on strict adherence to the Resource Conservation and Recovery Act (RCRA), specifically utilizing Satellite Accumulation Area (SAA) protocols or the EPA's Subpart K alternative for eligible academic and research entities[4][5].

Step-by-Step Waste Segregation
  • Solid Waste (Consumables):

    • Place all contaminated pipette tips, microcentrifuge tubes, weighing boats, and gloves into a designated, puncture-resistant "Solid Hazardous Chemical Waste" container.

    • Causality: Solid waste incineration prevents the leaching of the thiophene moiety into groundwater, which would occur if sent to a standard municipal landfill.

  • Liquid Organic Waste (Non-Halogenated):

    • If the compound is dissolved in DMSO, Methanol, or DMF, dispose of the solution in a container labeled "Non-Halogenated Organic Waste."

  • Liquid Organic Waste (Halogenated):

    • If the compound is utilized in synthetic steps involving Dichloromethane (DCM) or Chloroform, it must be segregated into a "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process due to the generation of corrosive hydrogen chloride gas.

Accumulation and Final Disposal (EPA RCRA Compliance)
  • Labeling: Every waste container in the lab (the SAA) must be explicitly labeled with the words "Hazardous Waste," the specific chemical constituents (e.g., "DMSO, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid"), and the primary hazard (e.g., "Toxic, Irritant")[6].

  • Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the container must be dated and moved to the Central Accumulation Area (CAA) within 3 days[6].

  • Final Destruction: The waste must be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method for this compound is high-temperature incineration , which effectively breaks the stable amide bonds and oxidizes the thiophene ring to prevent environmental contamination[7].

Emergency Response: Spill Management

  • Solid Powder Spill: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol), wipe it up, and place all materials into a solid hazardous waste container.

  • Liquid Solution Spill: Isolate the area. Apply inert absorbent pads or vermiculite to the spill. Once absorbed, use a non-sparking tool to transfer the saturated absorbent into a hazardous waste bag. Wash the affected surface with soap and water, collecting the wash water as hazardous waste if possible.

Quantitative Data & Classification Summaries

Table 1: Predicted Hazard Profile & Causality

Structural MoietyPredicted GHS HazardCausality / Mechanism of Action
Benzoic Acid H315 (Skin Irrit.), H318 (Eye Dam.)Acidic carboxyl group causes localized pH drop and tissue irritation[1].
Thiophene Ring H302 (Harmful if swallowed), H412 (Aquatic Tox.)High lipophilicity increases systemic absorption; disrupts aquatic ecosystems[2][8].
Amide Bond N/A (Stable under standard conditions)Acts as a stable linker, ensuring the entire molecule remains intact during in vitro assays.

Table 2: Waste Segregation Matrix

Waste TypeExample MaterialsDesignated Waste StreamFinal Treatment Method
Solid Vials, pipette tips, gloves, bench paperSolid Hazardous WasteIncineration (TSDF)
Liquid (Assay) DMSO/Compound stock solutionsNon-Halogenated Organic WasteFuel blending / Incineration
Liquid (Synthesis) DCM/Compound reaction mixturesHalogenated Organic WasteSpecialized Incineration

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for managing waste generated by 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid workflows.

WasteWorkflow Start Waste Generation (Assay/Synthesis) Assess Hazard Assessment (Toxicity & Segregation) Start->Assess Solid Solid Waste (Vials, Tips, Powders) Assess->Solid Liquid Liquid Waste (Solvent Mixtures) Assess->Liquid SAA Satellite Accumulation Area (SAA) Proper Labeling & Sealed Solid->SAA Halogenated Halogenated Organic Waste Liquid->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated Organic Waste Liquid->NonHalogenated DMSO/MeOH/DMF Halogenated->SAA NonHalogenated->SAA CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA Routine Transfer (< 55 Gallons) Incineration High-Temp Incineration (Licensed TSDF) CAA->Incineration Final Disposal

Workflow for the segregation and disposal of complex organic laboratory waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

  • Case Western Reserve University Environmental Health and Safety. RCRA Hazardous Waste Program.[Link]

Sources

Handling

Personal protective equipment for handling 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. When handling specialized organic building blocks like 4,5-Dimethoxy-2-[2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. When handling specialized organic building blocks like 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid (CAS: 332163-07-2), we must operate under the precautionary principle. Because the complete toxicological and pharmacological profiles of many novel research chemicals are not fully characterized, we treat them as potent active pharmaceutical ingredients (APIs).

This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the physical and chemical properties of the compound. The structure features a dimethoxybenzoic acid core coupled with a thiophene-acetamide moiety.

  • Thiophene Ring Alert: Thiophene derivatives can undergo metabolic activation in biological systems and are known structural alerts for potential skin sensitization.

  • Benzoic Acid Alert: Benzoic acid derivatives are typically mild to moderate irritants to mucous membranes and the respiratory tract.

Quantitative Physicochemical Data Understanding these metrics dictates our choice of Personal Protective Equipment (PPE) and handling environments. Data is sourced from [1].

PropertyValueSafety & Operational Implication
Molecular Weight 321.35 g/mol Small molecule; high potential for cellular membrane permeability if exposure occurs.
XLogP3 (Lipophilicity) ~2.72Highly lipophilic. Readily absorbed through the skin if dissolved in organic carrier solvents (e.g., DMSO).
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing or transfer operations.
Flash Point 286.3 °CLow flammability risk under standard ambient laboratory conditions.

The PPE Architecture: Your Primary Barriers

According to the regarding occupational exposure to hazardous chemicals in laboratories, PPE must be selected based on the specific routes of exposure.

  • Hand Protection (Dermal Barrier): Wear double-layered nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Because the compound is highly lipophilic (XLogP3 ~2.72), dissolving it in penetrating solvents like Dimethyl Sulfoxide (DMSO) creates a high-risk solution. Single-layer gloves can fail rapidly due to solvent permeation. Double-gloving provides a critical, self-validating fail-safe against transdermal absorption.

  • Eye Protection (Ocular Barrier): ANSI Z87.1 certified chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the top and sides. Goggles are required to protect against fine powder dust aerosolization and accidental splashes during solvent addition.

  • Body Protection: Standard cotton or flame-resistant lab coat with knit cuffs, full-length pants, and closed-toe non-porous shoes.

    • Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists, while also preventing loose powder from migrating up the arm during weighing.

  • Respiratory Protection: Handling must strictly occur within a certified chemical fume hood. If a fume hood is unavailable (e.g., during a spill cleanup outside the hood), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the fine powder.

Operational Workflow: Safe Weighing and Dissolution

The most hazardous phase of handling a powdered research chemical is the transfer and weighing process. The following step-by-step methodology ensures zero environmental contamination.

Step-by-Step Protocol:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity between 80-100 feet per minute (fpm).

    • Rationale: This velocity provides optimal containment of airborne particulates without creating turbulent vortices that could scatter the powder.

  • Static Dissipation: Wipe the exterior of the analytical balance and the weighing boat with an anti-static cloth or use an ionizing bar.

    • Rationale: Fine organic powders hold static charge, causing them to repel from metal spatulas and aerosolize, drastically increasing inhalation risk.

  • Primary Transfer: Using an anti-static micro-spatula, transfer the required mass into a pre-tared, sealable glass vial (amber glass is recommended to prevent potential UV degradation of the thiophene moiety).

  • In-Hood Dissolution: Add the primary solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood.

    • Rationale: Adding solvent immediately suppresses the powder, eliminating the inhalation hazard. Once in solution, the primary risk shifts from inhalation to dermal exposure.

  • Decontamination & Sealing: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened tissue (e.g., 70% ethanol) before removing it from the fume hood to ensure no microscopic powder residue is transferred to downstream workstations.

HandlingWorkflow A 1. Pre-Operation Don PPE & Verify Fume Hood B 2. Weighing Use Anti-Static Spatula in Ventilated Enclosure A->B C 3. Dissolution Add Solvent (e.g., DMSO) Under Fume Hood B->C D 4. Transfer Seal Vials & Decontaminate Exterior C->D E 5. Post-Operation Doff PPE & Wash Hands D->E

Standard Operating Procedure for Handling Powdered Research Chemicals

Spill Response & Environmental Decontamination

Spills require immediate, logical action to prevent cross-contamination. Following the National Research Council's, dry sweeping is strictly prohibited.

Step-by-Step Spill Protocol:

  • Isolation: Immediately restrict access to the spill area.

  • Assessment: Determine if the spill is a dry powder or a dissolved liquid solution.

  • Containment (Powder): Do not use a brush or dry paper towel. Gently cover the powder with an absorbent pad dampened with water or 70% ethanol. Rationale: The damp pad suppresses dust generation and traps the lipophilic powder.

  • Containment (Solution): Surround and cover the liquid spill with an inert, non-reactive absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a disposable scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with an appropriate solvent (e.g., ethanol) to remove any lingering lipophilic residue.

SpillResponse Start Spill Detected IsPowder Is it a dry powder? Start->IsPowder WetWipe Dampen absorbent pad with water/ethanol IsPowder->WetWipe Yes LiquidAbsorb Use inert absorbent (e.g., vermiculite) IsPowder->LiquidAbsorb No (Solution) Collect Collect in hazardous waste container WetWipe->Collect LiquidAbsorb->Collect Decon Decontaminate surface with detergent & solvent Collect->Decon

Decision Tree for Chemical Spill Response and Decontamination

Waste Management & Disposal Plan

Proper logistical planning for disposal prevents environmental toxicity and ensures regulatory compliance.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, damp spill pads, outer gloves) must be placed in a heavy-duty polyethylene bag, sealed, and placed inside a rigid secondary container labeled as "Hazardous Solid Waste: Toxic Organic Compound (Thiophene Derivative)."

  • Liquid Waste: Solutions containing 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid dissolved in organic solvents must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys.

    • Critical Rule: Do not mix this waste stream with halogenated solvents or strong oxidizing agents, as the thiophene ring and amide linkages may undergo unpredictable exothermic reactions.

  • Final Disposal: The preferred and mandated method of disposal for complex organic research chemicals is high-temperature incineration by a licensed hazardous waste management facility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 773367, 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid." PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link].

Sources

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